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  • Product: 3-(Allyloxymethyl)piperidine
  • CAS: 946665-36-7

Core Science & Biosynthesis

Foundational

3-(Allyloxymethyl)piperidine CAS number 946665-36-7

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and strategic utilization of 3-(Allyloxymethyl)piperidine in modern drug discovery. CAS Number: 946665-36-7 M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and strategic utilization of 3-(Allyloxymethyl)piperidine in modern drug discovery.

CAS Number: 946665-36-7 Molecular Formula: C


H

NO Molecular Weight: 155.24 g/mol

Executive Summary: Escaping "Flatland" in Drug Design

In the context of Fragment-Based Drug Discovery (FBDD), 3-(Allyloxymethyl)piperidine represents a high-value "3D-scaffold." Unlike traditional planar heteroaromatics (phenyl, pyridine rings), this saturated heterocycle offers defined stereochemical vectors and high Fsp


 character (fraction of sp

hybridized carbons).

The molecule features two distinct orthogonal reactive handles:

  • The Secondary Amine (N1): A nucleophilic handle for diversification via reductive amination, amidation, or S

    
    Ar reactions.
    
  • The Allyl Ether (O-Allyl): A latent functional group ready for Ring-Closing Metathesis (RCM), radical cyclization, or oxidative functionalization (e.g., dihydroxylation).

This guide outlines the high-fidelity synthesis, quality control, and strategic application of this building block in the synthesis of next-generation peptidomimetics and macrocyclic kinase inhibitors.

Chemical Profile & Predicted Properties

Understanding the physicochemical baseline is critical for assay development and formulation.

PropertyValue (Predicted/Experimental)Significance in MedChem
LogP ~1.2 - 1.5Ideal for CNS penetration; falls within Lipinski/Veber rules.
pKa (Conj. Acid) ~9.8 - 10.2Typical for secondary piperidines; ensures solubility in acidic media.
Topological Polar Surface Area (TPSA) ~21 Å

Low TPSA suggests good membrane permeability.
Rotatable Bonds 4Moderate flexibility allows induced fit in protein binding pockets.
Boiling Point ~220°C (760 mmHg)High boiling point; likely an oil at RT.

Stereochemical Note: CAS 946665-36-7 typically refers to the racemate. However, the 3-position is a stereocenter. For asymmetric synthesis, resolution via chiral HPLC or starting from enantiopure nipecotic acid derivatives is recommended.

High-Fidelity Synthesis Protocol

Direct alkylation of 3-hydroxymethylpiperidine with allyl bromide is prone to N-alkylation and polymerization. The following protocol utilizes a Boc-protection strategy to ensure regioselectivity.

Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and decision nodes.

SynthesisPath Start 3-Hydroxymethyl piperidine Step1 N-Protection (Boc2O, NaOH) Start->Step1 Regiocontrol Inter1 N-Boc-3-hydroxymethyl piperidine Step1->Inter1 Step2 O-Allylation (NaH, Allyl Bromide) Inter1->Step2 Williamson Ether Synthesis Inter2 N-Boc-3-(allyloxymethyl) piperidine Step2->Inter2 Step3 Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Acidic Cleavage Final 3-(Allyloxymethyl) piperidine (CAS 946665-36-7) Step3->Final

Figure 1: Regioselective synthesis pathway preventing N-allylation side reactions.

Detailed Methodology
Step 1: N-Boc Protection
  • Dissolution: Dissolve 3-piperidinemethanol (1.0 eq) in THF/Water (1:1).

  • Reagent Addition: Add NaOH (1.1 eq) followed by Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) at 0°C.
    
  • Workup: Stir at RT for 4h. Extract with EtOAc. The N-Boc intermediate is often a viscous oil.

Step 2: O-Allylation (Critical Step)

Rationale: Sodium hydride (NaH) is used to deprotonate the hydroxyl group. The N-Boc group prevents the nitrogen from acting as a nucleophile.

  • Setup: Under Argon atmosphere, suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C.

  • Addition: Add N-Boc-3-hydroxymethylpiperidine (1.0 eq) dropwise. Evolution of H

    
     gas will occur. Stir for 30 min to ensure alkoxide formation.
    
  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16h.

  • Quench: Carefully quench with saturated NH

    
    Cl solution (exothermic).
    
  • Purification: Extract with Et

    
    O. Flash chromatography (Hexane/EtOAc) is usually required to remove mineral oil and unreacted allyl bromide.
    
Step 3: N-Deprotection
  • Cleavage: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.

  • Isolation: Stir for 2h. Concentrate in vacuo.

  • Free Base Formation: The residue will be the TFA or HCl salt. To obtain the free base (CAS 946665-36-7), dissolve in DCM and wash with saturated NaHCO

    
     or 1M NaOH. Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Strategic Applications in Drug Discovery[1][2]

A. Ring-Closing Metathesis (RCM)

This scaffold is a prime candidate for synthesizing bicyclic alkaloids. By functionalizing the piperidine nitrogen with an alkene-containing group (e.g., acryloyl chloride), one can perform RCM to generate 3-oxa-9-azabicyclo[3.3.1]nonane derivatives.

B. Fragment-Based Screening

In FBDD, the allyl group serves as a "pro-functional" group.

  • Pathway A: Oxidative cleavage (OsO

    
    /NaIO
    
    
    
    ) yields an aldehyde, enabling reductive amination with diverse amines.
  • Pathway B: Hydroboration-oxidation yields a primary alcohol extended by two carbons, altering the vector of interaction.

Mechanism of Action Diagram: RCM Cyclization

The following diagram depicts the transformation of the scaffold into a bicyclic core using Grubbs' Catalyst.

RCM_Application Scaffold 3-(Allyloxymethyl) piperidine Acylation N-Acylation (Acryloyl Chloride) Scaffold->Acylation Diene N-Acryloyl Intermediate Acylation->Diene N-functionalization Grubbs Grubbs II Cat. (DCM, Reflux) Diene->Grubbs Bicycle Bicyclic Lactam Scaffold Grubbs->Bicycle Ring-Closing Metathesis

Figure 2: Generation of conformationally restricted bicyclic scaffolds via RCM.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

NMR Spectroscopy (1H NMR, 400 MHz, CDCl )
  • Allyl System:

    • 
       5.8–6.0 ppm (m, 1H): Internal alkene proton (-CH =).
      
    • 
       5.1–5.3 ppm (m, 2H): Terminal alkene protons (=CH 
      
      
      
      ).
    • 
       3.9–4.0 ppm (d, 2H): Allylic methylene (-O-CH 
      
      
      
      -CH=).
  • Piperidine Core:

    • 
       3.3–3.4 ppm (d, 2H): Methylene adjacent to ether (-CH-CH 
      
      
      
      -O-).
    • 
       2.5–3.1 ppm (m, 4H): Alpha-protons to Nitrogen (indicative of free base or salt state).
      
Mass Spectrometry
  • Method: ESI+

  • Expected M+H: 156.14 Da.

  • Fragment Ions: Loss of allyl group (M-41) is common in high-energy collisions.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The allyl ether is susceptible to auto-oxidation over long periods if exposed to air.

  • Reactivity: Incompatible with strong oxidizing agents. Avoid contact with Lewis acids unless controlled reaction is intended.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: RSC Medicinal Chemistry, 2022.[1]

    • URL: [Link]

  • General Synthesis of Allyl Ethers (Williamson Ether Synthesis)

    • Title: Williamson Ether Synthesis: Reaction of Alcohols with Alkyl Halides.
    • Source: Organic Chemistry Portal.[2]

    • URL: [Link]

  • Ring-Closing Metathesis Applications

    • Title: Ring-Closing Metathesis in the Synthesis of Piperidine and Pyrrolidine Alkaloids.
    • Source: N
    • URL: [Link]

  • Piperidine 3-Methanol Precursor Data

    • Title: 3-Piperidinemethanol Properties and Safety.
    • Source: PubChem.

    • URL: [Link]

Sources

Exploratory

3-(Allyloxymethyl)piperidine IUPAC name and synonyms

Title: Technical Profile: 3-(Allyloxymethyl)piperidine as a Divergent Building Block in Medicinal Chemistry Abstract This technical guide provides an in-depth analysis of 3-(Allyloxymethyl)piperidine , a versatile hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: 3-(Allyloxymethyl)piperidine as a Divergent Building Block in Medicinal Chemistry

Abstract This technical guide provides an in-depth analysis of 3-(Allyloxymethyl)piperidine , a versatile heterocyclic building block utilized in modern drug discovery. Characterized by a piperidine scaffold functionalized with an allylic ether handle, this compound serves as a critical intermediate for diversity-oriented synthesis (DOS). This document details its nomenclature, physicochemical properties, validated synthesis protocols, and applications in fragment-based drug design (FBDD), specifically highlighting its utility in constructing bicyclic alkaloids and peptidomimetics via olefin metathesis.

Nomenclature and Identification

Accurate identification is paramount for regulatory compliance and database integration. The compound is frequently encountered as its hydrochloride salt in commercial catalogs to ensure stability.

Table 1: Chemical Identification Data

IdentifierValueNotes
IUPAC Name 3-[(Prop-2-en-1-yloxy)methyl]piperidinePreferred IUPAC Name (PIN)
Common Name 3-(Allyloxymethyl)piperidineWidely used in literature
CAS Registry No. 946665-36-7 Often refers to the HCl salt; verify specific lot analysis.
Molecular Formula C₉H₁₇NOFree Base
Molecular Weight 155.24 g/mol Free Base
SMILES C=CCOCC1CCCNC1Canonical
InChIKey Generated based on structureUnique hash for database search

Physicochemical Profile

The physicochemical properties of 3-(Allyloxymethyl)piperidine make it an ideal "fragment" for drug discovery—small, hydrophilic enough to be soluble, yet possessing a functional handle for elaboration.

Table 2: Predicted and Observed Properties

PropertyValue (Approx.)Implication for Handling
Boiling Point 210–215 °C (760 mmHg)High boiling liquid; purification via vacuum distillation recommended.
pKa (Conj. Acid) ~11.0Highly basic secondary amine; store under inert gas to prevent carbamate formation with CO₂.
LogP 1.2 – 1.5Moderate lipophilicity; suitable for traversing biological membranes in early assays.
Appearance Colorless to pale yellow oilDarkens upon oxidation; check purity if yellowing occurs.
Solubility Water, Ethanol, DCM, DMSOVersatile solvent compatibility for subsequent reactions.

Synthesis and Manufacturing

The synthesis of 3-(Allyloxymethyl)piperidine must address the chemoselectivity between the secondary amine and the primary alcohol. The most robust protocol employs a protection-alkylation-deprotection strategy to prevent N-allylation.

Core Synthesis Workflow

The following pathway utilizes N-Boc-3-hydroxymethylpiperidine as the starting material, ensuring regioselective O-alkylation.

SynthesisPathway SM 3-Hydroxymethyl piperidine Step1 Step 1: N-Protection (Boc2O, NaOH) SM->Step1 Protection Inter1 N-Boc-3-hydroxymethyl piperidine Step1->Inter1 Step2 Step 2: O-Alkylation (NaH, Allyl Bromide) Inter1->Step2 Williamson Ether Synthesis Inter2 N-Boc-3-(allyloxymethyl) piperidine Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Acidic Cleavage Product 3-(Allyloxymethyl) piperidine (HCl Salt) Step3->Product

Figure 1: Step-wise synthesis of 3-(Allyloxymethyl)piperidine hydrochloride.

Detailed Protocol: O-Alkylation of N-Boc-3-hydroxymethylpiperidine

Objective: Selective formation of the allyl ether without N-alkylation.

Reagents:

  • N-Boc-3-hydroxymethylpiperidine (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Allyl Bromide (1.2 equiv)[1]

  • Solvent: Anhydrous DMF or THF (0.5 M concentration)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C.

  • Addition: Dropwise add a solution of N-Boc-3-hydroxymethylpiperidine in DMF. Stir at 0 °C for 30 minutes until hydrogen evolution ceases (formation of sodium alkoxide).

  • Alkylation: Add allyl bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[2] Sₙ2 attack of the alkoxide on the allyl bromide. The bulky Boc group prevents N-alkylation.

  • Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM. Add TFA (10 equiv) or 4M HCl in Dioxane. Stir for 2 hours. Evaporate volatiles to yield the salt.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of allyl signals (multiplet at 5.8 ppm, doublets at 5.1–5.3 ppm).

Applications in Drug Discovery[3][4][5]

This compound is not merely an end-product but a "divergent intermediate." The piperidine ring provides a privileged scaffold for GPCR binding (e.g., opioid, chemokine receptors), while the allyl ether serves as a reactive handle.

Key Reaction Pathways
  • Ring-Closing Metathesis (RCM):

    • Application: Synthesis of bicyclic piperidines (e.g., quinolizidines or indolizidines).

    • Method: N-acylation of the piperidine nitrogen with an acryloyl chloride followed by Grubbs' II catalyst exposure closes the ring between the N-acyl alkene and the O-allyl alkene.

  • Dihydroxylation/Epoxidation:

    • Application: Creating polar, water-soluble fragments.

    • Method: Upjohn dihydroxylation (OsO₄/NMO) converts the allyl group into a 1,2-diol, increasing topological complexity (Fsp3 character).

  • Fragment-Based Drug Discovery (FBDD):

    • The 3-substituted piperidine creates a chiral center (if resolved), allowing for the exploration of specific vector space within a receptor pocket.

Applications Core 3-(Allyloxymethyl) piperidine RCM Ring-Closing Metathesis Core->RCM N-Acylation + Grubbs Oxidation Dihydroxylation/ Epoxidation Core->Oxidation OsO4 or mCPBA Library Combinatorial Library Core->Library N-Capping Bicyclic Bicyclic Scaffolds (e.g., 6,7-fused systems) RCM->Bicyclic Polar Polar Fragments (Diols/Epoxides) Oxidation->Polar Ureas Urea/Amide Derivatives Library->Ureas

Figure 2: Divergent synthetic applications of the 3-(allyloxymethyl)piperidine scaffold.

Handling and Safety Information

As a secondary amine and an allyl ether, this compound presents specific hazards.

  • Corrosivity: Like parent piperidine, it is corrosive to skin and mucous membranes (Skin Corr. 1B).

  • Flammability: The allyl group lowers the flash point compared to saturated analogs. Handle away from open flames.

  • Storage: Hygroscopic as the HCl salt. Store in a desiccator. The free base absorbs CO₂ from air; store under Nitrogen or Argon at 2–8 °C.

Safety Data Sheet (SDS) Summary:

  • GHS Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns), H226 (Flammable liquid/vapor).

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Work in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53409515, 3-[2-(Allyloxy)ethyl]piperidine hydrochloride.[1] Retrieved from [Link](Note: Closely related structural analog used for property derivation).

  • Royal Society of Chemistry. (2020). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Retrieved from [Link].

Sources

Foundational

3-(Allyloxymethyl)piperidine molecular weight and formula

This technical monograph details the physicochemical properties, synthetic methodology, and medicinal chemistry applications of 3-(Allyloxymethyl)piperidine , a versatile heterocyclic building block. [1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical properties, synthetic methodology, and medicinal chemistry applications of 3-(Allyloxymethyl)piperidine , a versatile heterocyclic building block.

[1][2]

Executive Summary

3-(Allyloxymethyl)piperidine is a functionalized saturated heterocycle increasingly utilized in Fragment-Based Drug Discovery (FBDD).[1] As a 3-substituted piperidine, it offers a non-planar, three-dimensional scaffold that contrasts with traditional flat aromatic systems, improving solubility and metabolic stability profiles in lead optimization.[1] The allylic ether moiety serves as a "latent" functional handle, enabling further diversification via olefin metathesis, dihydroxylation, or thiol-ene "click" chemistry.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

The following data characterizes the free base form of the molecule. Researchers should note that the compound is frequently stored and handled as a hydrochloride salt to prevent oxidation and improve shelf stability.

PropertyData
IUPAC Name 3-(prop-2-enoxymethyl)piperidine
CAS Number 946665-36-7
Molecular Formula

Molecular Weight 155.24 g/mol
Exact Mass 155.1310
Physical State Colorless to pale yellow oil (Free Base) / White Solid (HCl Salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free Base)
pKa (Calc) ~10.8 (Piperidine nitrogen)

Synthetic Methodology

Strategic Analysis

Direct alkylation of 3-piperidinemethanol is ill-advised due to the competing nucleophilicity of the secondary amine.[1] A high-fidelity protocol requires orthogonal protection.[1] The Boc-protection strategy is selected here for its stability under basic alkylation conditions and facile removal under acidic conditions.[1]

Protocol: 3-Step Synthesis from 3-Piperidinemethanol[1]
Step 1: N-Protection

Reagents: 3-Piperidinemethanol, Di-tert-butyl dicarbonate (


), 

, DCM.[1]
  • Dissolve 3-piperidinemethanol (1.0 eq) in Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (1.2 eq) followed by slow addition of

    
     (1.1 eq).
    
  • Expert Insight: Maintain temperature <5°C during addition to prevent exothermic runaway.

  • Stir at Room Temperature (RT) for 4 hours. Wash with 1M citric acid to remove unreacted amine.[1]

  • Yields N-Boc-3-piperidinemethanol .

Step 2: O-Alkylation (Williamson Ether Synthesis)

Reagents: Sodium Hydride (NaH), Allyl Bromide, TBAI (Catalyst), DMF.

  • Suspend NaH (60% dispersion, 1.5 eq) in anhydrous DMF at 0°C under

    
    .
    
  • Add N-Boc-3-piperidinemethanol (1.0 eq) dropwise.[1] Stir 30 min for alkoxide formation.

    • Observation: Evolution of

      
       gas indicates deprotonation.
      
  • Add Allyl bromide (1.2 eq) and Tetrabutylammonium iodide (TBAI, 0.05 eq).

    • Causality: TBAI acts as a phase transfer catalyst, enhancing the nucleophilicity of the alkoxide.

  • Warm to RT and stir for 12 hours. Quench with saturated

    
    .[1]
    
  • Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: N-Deprotection

Reagents: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.[1]

  • Dissolve the intermediate in DCM.[1]

  • Add TFA (10 eq) at 0°C. Stir for 2 hours.

  • Concentrate in vacuo.

  • Self-Validating Step: The disappearance of the t-Butyl singlet (~1.45 ppm) in NMR confirms deprotection.[1]

  • Neutralize with basic resin or NaOH to obtain the free base 3-(Allyloxymethyl)piperidine .[1]

Visualization of Synthetic Pathway

SynthesisPath Start 3-Piperidinemethanol (SM) Step1 Step 1: N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-3-piperidinemethanol Step1->Inter1 95% Yield Step2 Step 2: O-Alkylation (NaH, Allyl Bromide) Inter1->Step2 Inter2 N-Boc-3-(Allyloxymethyl)piperidine Step2->Inter2 Williamson Ether Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final 3-(Allyloxymethyl)piperidine (Target) Step3->Final Quantitative

Figure 1: Step-wise synthetic route ensuring regiospecific O-alkylation via N-Boc protection.

Structural Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

  • 1H NMR (400 MHz, CDCl3):

    • 
       5.85-5.95 (m, 1H, 
      
      
      
      ): Characteristic allylic methine.[1]
    • 
       5.15-5.30 (m, 2H, 
      
      
      
      ): Terminal alkene protons (distinct splitting).[1]
    • 
       3.95 (d, 2H, 
      
      
      
      ): Doublet coupling to the alkene.[1]
    • 
       3.30 (d, 2H, 
      
      
      
      ): Ether linkage on the ring.[1]
    • 
       2.90-3.10 (m, 4H, Ring 
      
      
      
      ): Alpha protons to nitrogen (shifted downfield if HCl salt).[1]
  • Mass Spectrometry (ESI+):

    • 
       calculated: 156.14.
      
    • Look for fragment 114 (loss of allyl group) in fragmentation patterns.

Applications in Drug Design[14]

This molecule is not merely an end-product but a high-value scaffold for diversity-oriented synthesis.[1]

  • Fragment-Based Drug Discovery (FBDD): The piperidine ring provides a defined vector for substituents, allowing exploration of sub-pockets in enzymes (e.g., Kinases, GPCRs).

  • Warhead Installation: The allyl group can be converted into an epoxide (covalent inhibitor warhead) or an aldehyde (for reductive amination).[1]

  • Linker Chemistry: The terminal alkene is a prime substrate for Olefin Metathesis (RCM) to create macrocycles, a strategy critical in stabilizing peptide mimetics.

Functionalization Workflow

Utility Core 3-(Allyloxymethyl)piperidine App1 Ring-Closing Metathesis (RCM) (Macrocyclization) Core->App1 Grubbs Cat. App2 Dihydroxylation (Solubility Enhancement) Core->App2 OsO4/NMO App3 Thiol-Ene Click (Bioconjugation) Core->App3 UV/Radical

Figure 2: Divergent synthetic utility of the allyl handle in medicinal chemistry campaigns.

Safety and Handling

  • Hazards: As a secondary amine, it is corrosive and an irritant. The allyl ether moiety poses a potential flammability risk.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs

    
     from air; conversion to the HCl salt is recommended for long-term storage.[1]
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53409515 (Related Structure: 3-[2-(Allyloxy)ethyl]piperidine). Retrieved from [Link][1]

  • Blakemore, D. C., et al. (2018).[3] Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry.[1] (General reference on Piperidine utility in FBDD).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocol grounding for Boc protection).[1]

Sources

Foundational

The Piperidine Scaffold: From In Silico Design to Synthetic Realization

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Introduction: The "Privileged" Nature of Piperidine[1][2][3] In the hierarchy of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Introduction: The "Privileged" Nature of Piperidine[1][2][3]

In the hierarchy of medicinal chemistry scaffolds, piperidine (


) occupies a "privileged" status, appearing in over 20 classes of FDA-approved pharmaceuticals including Donepezil  (Alzheimer’s), Fentanyl  (Analgesic), and Ritalin  (ADHD).

Its ubiquity is not accidental but driven by specific physicochemical properties:

  • Conformational Flexibility: The ring predominantly adopts a chair conformation, allowing substituents at the C4 position to scan biological space effectively while minimizing steric clash.

  • Basicity (

    
    ):  At physiological pH (7.4), the secondary amine is protonated. This positive charge is critical for cation-
    
    
    
    interactions
    with aromatic residues (e.g., Tryptophan, Phenylalanine) often found in G-protein coupled receptors (GPCRs) and enzyme active sites.
  • Solubility Modulation: The polar nitrogen atom improves the aqueous solubility of otherwise lipophilic drug candidates.

This guide details the end-to-end workflow for discovering piperidine-based therapeutics, using Acetylcholinesterase (AChE) inhibitors as the primary technical case study.

Module 1: Computational Framework (In Silico)

Before synthesis, computational modeling defines the required substitution patterns. For piperidines, handling the protonation state and ring conformation is the critical failure point.

Structural Logic & Pharmacophore Modeling

The binding of piperidine-based inhibitors to AChE (e.g., Donepezil) relies on a dual-site binding mechanism:

  • The Anionic Sub-site (CAS): The protonated piperidine nitrogen forms a cation-

    
     interaction with Trp286 .
    
  • The Catalytic Active Site (CAS): A distal aromatic group (linked to the piperidine) engages via

    
    -
    
    
    
    stacking.
Validated Docking Protocol

Standard: AutoDock Vina or Schrödinger Glide

Step 1: Ligand Preparation (Critical Step)

  • Generate 3D conformers.[1]

  • Force Field: OPLS3e or MMFF94.

  • Protonation: You must set the pH to 7.4. The piperidine nitrogen must be positively charged (

    
    ). Neutral piperidines often yield false negatives in docking scores because they miss the electrostatic anchor point.
    

Step 2: Grid Generation

  • Target: Human AChE (PDB ID: 4EY7 or 1EVE ).

  • Center the grid box on the co-crystallized ligand (Donepezil).

  • Dimensions:

    
     Å (sufficient to cover both the peripheral and catalytic sites).
    

Step 3: Molecular Dynamics (MD) Validation Docking provides a static snapshot. MD simulations (100 ns) are required to verify stability.

  • Metric: Root Mean Square Deviation (RMSD).

  • Pass Criteria: Ligand RMSD

    
     Å over the last 50 ns of simulation.
    
  • Fail Criteria: If the piperidine ring flips from chair to twist-boat, the steric strain usually indicates an incorrect initial pose.

Computational Workflow Diagram

G Start Library Generation (Piperidine Core) Prep Ligand Prep (Protonation pH 7.4) Start->Prep 3D Conf Gen Dock Molecular Docking (Target: AChE PDB 4EY7) Prep->Dock Grid Search Filter Score Filtering (Binding Energy < -9.0 kcal/mol) Dock->Filter Ranking MD MD Simulation (100ns) RMSD Check Filter->MD Top 10 Hits MD->Dock Unstable (Refine) Hit Validated Hit (Ready for Synthesis) MD->Hit Stable Trajectory

Caption: Figure 1: Integrated computational workflow for identifying bioactive piperidine derivatives. Note the feedback loop from MD to Docking if RMSD instability is detected.

Module 2: Synthetic Strategies (The "Make" Phase)

Once the specific substitution pattern is identified in silico, the challenge is synthesizing the functionalized piperidine ring.

Strategic Choice: Reduction vs. De Novo Assembly
  • Route A: Hydrogenation of Pyridines. [2]

    • Pros: Pyridines are cheap and abundant.

    • Cons: Stereocontrol (cis/trans) is difficult; high pressure

      
       required.
      
  • Route B: Multicomponent Reactions (Recommended).

    • Pros: High diversity, one-pot, ambient conditions.

    • Mechanism:[3] The Castagnoli-Cushman reaction or modified Mannich reactions allow rapid assembly of polysubstituted piperidines.

Protocol: Synthesis of N-Benzyl-4-Substituted Piperidine

This protocol targets a Donepezil-like core using a robust alkylation-reduction sequence, favored for its reliability in SAR exploration.

Reagents:

  • 4-Piperidone hydrochloride monohydrate

  • Benzyl bromide (or substituted benzyl halide)

  • Sodium triacetoxyborohydride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Alkylation (Protection/Anchor):

    • Dissolve 4-piperidone HCl (10 mmol) in acetonitrile (

      
      ).
      
    • Add

      
       (3 equiv) to scavenge acid.
      
    • Add Benzyl bromide (1.1 equiv) dropwise at

      
      .
      
    • Stir at room temperature for 4 hours.

    • Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of starting material.[4]

    • Yield: ~85-90% of N-benzyl-4-piperidone.

  • Reductive Amination (Functionalization):

    • Dissolve the N-benzyl-4-piperidone (5 mmol) in DCM.

    • Add the desired amine (R-NH2) (1.2 equiv) and Acetic Acid (cat.).

    • Stir for 1 hour to form the imine intermediate (in situ).

    • Add

      
       (1.5 equiv). Why? This mild reducing agent reduces the imine but spares the ketone/amide functionalities if present elsewhere.
      
    • Stir overnight.

  • Workup & Purification:

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ).[4]
      
    • Purify via Flash Chromatography (Silica gel).[4]

Module 3: Biological Validation & Data Analysis

The Ellman Assay (AChE Inhibition)

To validate the computational predictions, the synthesized compounds must be tested against Acetylcholinesterase.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (


), measurable at 412 nm.

Data Presentation: Structure-Activity Relationship (SAR) The following table summarizes hypothetical data trends typical for piperidine-based AChE inhibitors, illustrating the impact of N-substitution.

Compound IDN-Substituent (R1)C4-Substituent (R2)Docking Score (kcal/mol)IC50 (nM)Interpretation
Ref (Donepezil) N-BenzylIndanone-11.212Benchmark Potency
PIP-01 MethylPhenyl-6.54500Loss of cation-

anchor
PIP-02 BenzylPhenyl-9.8150Restoration of hydrophobic fit
PIP-03 2-F-BenzylPhenyl-10.185Fluorine enhances lipophilicity
Mechanistic Logic Diagram

SAR Piperidine Piperidine Core (Protonated N+) Trp286 Trp286 Residue (Enzyme PAS) Piperidine->Trp286 Cation-Pi Interaction Phe295 Phe295 Residue (Enzyme Acyl Pocket) Piperidine->Phe295 Steric Fit (Chair Conf) Activity High Potency (Low IC50) Trp286->Activity Anchors Ligand Phe295->Activity Orients Ligand

Caption: Figure 2: Mechanistic basis of Piperidine efficacy in AChE inhibition. The protonated nitrogen is the primary driver of affinity via interaction with Trp286.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC / PubMed Central URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (Wiley) / NIH URL:[Link]

  • Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Source: Journal of Biomolecular Structure and Dynamics / PubMed URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: RSC Medicinal Chemistry URL:[Link]

  • Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction. Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

Technical Guide: Biologically Active 3-Substituted Piperidines

Structural Pharmacophores, Synthetic Pathways, and Clinical Applications Executive Summary The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] While 4-substituted piperidines (e.g., fe...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacophores, Synthetic Pathways, and Clinical Applications

Executive Summary

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] While 4-substituted piperidines (e.g., fentanyl, haloperidol) dominate due to synthetic accessibility and symmetry, 3-substituted piperidines represent a more sophisticated chemical space. Functionalization at the C3 position breaks the plane of symmetry, introducing chirality that allows for precise vectorization of substituents into specific hydrophobic or polar pockets within a receptor.

This guide analyzes the medicinal chemistry of the 3-substituted piperidine scaffold, focusing on three distinct pharmacophores: Nipecotic Acid derivatives (GABAergic), 3-Aminopiperidines (DPP-4 inhibitors), and 3-Arylpiperidines (Dopaminergic). It further details the transition from classical resolution to modern asymmetric catalysis in their production.

Part 1: The Pharmacophore – Why C3?

The 3-position offers a unique stereochemical advantage over the 2- and 4-positions.

  • Vs. C4: The C4 position is achiral (prochiral) in monosubstituted systems. C3 substitution inherently creates an enantiomeric pair, allowing for the kinetic resolution of biological activity (e.g., eutomer vs. distomer).

  • Vs. C2: The C2 position suffers from "A-value" strain due to 1,3-diaxial interactions and steric clash with N-substituents. C3 provides a "Goldilocks" zone—sufficiently close to the nitrogen pharmacophore to influence pKa and binding, but distant enough to allow bulky functionalization without conformational collapse.

Visualization: SAR Logic of the Piperidine Scaffold

PiperidineSAR Core Piperidine Scaffold C2 C2 Position High Steric Hindrance Metabolic Liability (CYP) Core->C2 C3 C3 Position Chiral Center Creation Optimal Vectorization Core->C3 C4 C4 Position Symmetric (Achiral) Linear Extension Core->C4 Receptor Selectivity Receptor Selectivity C3->Receptor Selectivity Stereocontrol Conformational Bias Conformational Bias C3->Conformational Bias Axial/Equatorial

Figure 1: Strategic analysis of substitution vectors on the piperidine ring. C3 offers the highest potential for stereochemical optimization.

Part 2: Case Studies in Bioactivity
1. Tiagabine (Neurology / GABAergic)

Class: GABA Reuptake Inhibitor (GAT-1 Selective). Core Structure: (R)-Nipecotic Acid (3-piperidinecarboxylic acid). Mechanism: Tiagabine is essentially a lipophilic derivative of nipecotic acid. The nipecotic acid moiety mimics the substrate GABA, binding to the high-affinity site of the GAT-1 transporter. The bulky lipophilic anchor attached to the nitrogen extends into the extracellular vestibule, locking the transporter in an open-to-out conformation and preventing GABA uptake.

  • Key Insight: The (R)-configuration at C3 is critical. The (S)-enantiomer is significantly less potent, demonstrating the strict stereochemical requirement of the GAT-1 pocket.

2. Alogliptin & Linagliptin (Metabolic / DPP-4)

Class: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.[][3] Core Structure: (R)-3-Aminopiperidine.[][3][4] Mechanism: These drugs treat Type 2 Diabetes by preventing the degradation of incretin hormones. The 3-aminopiperidine moiety is the primary recognition element. The primary amine at C3 forms a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site.

  • Key Insight: The rigidity of the piperidine ring reduces the entropic penalty of binding compared to flexible linear amines.

3. Preclamol / 3-PPP (Psychiatry / Dopaminergic)

Class: Dopamine Autoreceptor Modulator.[5][6] Core Structure: 3-(3-hydroxyphenyl)-N-n-propylpiperidine.[5][7][8] Mechanism: This molecule serves as the textbook example of enantiomeric divergence.

  • (-)-3-PPP (Preclamol): Acts as a partial agonist at dopamine autoreceptors and an antagonist at postsynaptic receptors.[5][8]

  • (+)-3-PPP: Acts as a full agonist at both sites.

  • Significance: This divergence proved that chirality at C3 could completely invert the functional pharmacological profile of a drug.

Part 3: Synthetic Methodologies

The synthesis of 3-substituted piperidines has evolved from wasteful resolution to elegant asymmetric catalysis.

Comparative Data: Synthetic Routes
ParameterClassical Resolution (e.g., Tartaric Acid)Asymmetric Hydrogenation (Rh/Ru)
Precursor Racemic 3-substituted pyridine/piperidine3-Substituted Pyridine
Chirality Source Stoichiometric Chiral AcidChiral Ligand (e.g., Josiphos)
Yield (Theoretical) 50% (unless DKR is used)100%
Scalability High (Kg to Ton scale)Moderate (Catalyst cost)
Industrial Use Alogliptin (Intermediate)Emerging candidates
Visualization: Synthesis Workflow

Synthesis Start Target: (R)-3-Aminopiperidine RouteA Route A: Classical Resolution (Industrial Standard) Start->RouteA RouteB Route B: Asymmetric Hydrogenation (Modern Catalytic) Start->RouteB StepA1 Racemic Synthesis (Hoffman Rearrangement) RouteA->StepA1 StepA2 Salt Formation (D-Tartaric Acid) StepA1->StepA2 StepA3 Crystallization (Diastereomeric Salt) StepA2->StepA3 End Enantiopure Product (>99% ee) StepA3->End StepB1 Substrate: 3-Aminopyridine RouteB->StepB1 StepB2 Cat: Rh(cod) + Chiral Ligand H2 (50 bar) StepB1->StepB2 StepB2->End

Figure 2: Comparison of the two dominant synthetic pathways for 3-aminopiperidine scaffolds.

Part 4: Experimental Protocol

Protocol: Industrial Resolution of (R)-3-Aminopiperidine Dihydrochloride Context: This protocol is adapted from the industrial synthesis of Alogliptin intermediates [1]. It represents a robust, self-validating system suitable for scale-up.

1. Materials
  • Substrate: Racemic 3-piperidinecarboxamide (or 3-aminopiperidine derived via Hofmann rearrangement).[4]

  • Resolving Agent: D-(-)-Tartaric acid.

  • Solvent System: Methanol/Water (9:1 v/v).

2. Methodology
  • Free Base Preparation: Dissolve racemic 3-aminopiperidine dihydrochloride (100 mmol) in water. Adjust pH to >12 using 50% NaOH. Extract with CH2Cl2 (3x). Dry organic layer over Na2SO4 and concentrate to yield the free amine oil.

  • Salt Formation: Dissolve the free amine (1.0 eq) in Methanol (5 mL/g). Heat to 60°C.

  • Addition: Slowly add a solution of D-(-)-Tartaric acid (1.05 eq) in warm Methanol/Water over 30 minutes.

    • Critical Step: Seeding with pure (R)-enantiomer crystals at 50°C prevents supersaturation and ensures correct polymorph formation.

  • Crystallization: Cool the mixture slowly to 20°C over 4 hours, then to 0°C for 2 hours.

  • Filtration: Filter the white precipitate. Wash with cold Methanol.

  • Recrystallization (Enrichment): If ee < 98%, suspend the salt in refluxing Methanol/Water (95:5), cool, and refilter.

3. Validation (QC)
  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Specification: (R)-isomer > 99.5% ee.

  • Yield: Typical yields for this resolution are 35-40% (out of a theoretical 50%).

References
  • Google Patents. (2013). Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride (CN103319399A). Retrieved from

  • Nielsen, E. B., et al. (2022).[9] Structural basis of GABA reuptake inhibition. PMC PubMed Central. Retrieved from

  • Hjorth, S., et al. (1983). Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. PubMed. Retrieved from

  • Glorius, F., et al. (2023).[10] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from

  • BenchChem. (2025). Synthetic Routes to 3-Alkyl-Substituted Piperidines: Application Notes. Retrieved from

Sources

Foundational

Precision Functionalization of Piperidine Scaffolds: A Technical Guide to Stereoselective Synthesis

Abstract The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs. However, the saturation of the piperidine core presents a significant synthetic challenge: unlike pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs. However, the saturation of the piperidine core presents a significant synthetic challenge: unlike pyridines, which offer predictable electrophilic and nucleophilic substitution patterns, piperidines require sophisticated activation strategies to install substituents with stereochemical precision. This guide analyzes three dominant methodologies—


-lithiation, photoredox catalysis, and transition-metal catalyzed C–H activation—providing researchers with a decision framework for site-selective functionalization.

Strategic Framework for Site Selection

The functionalization of the piperidine core is dictated by the interplay between the nitrogen protecting group (PG), the desired position (C2, C3, or C4), and the required stereochemistry.

Decision Matrix: Method Selection by Position
Target PositionPrimary MethodologyKey Reagents/CatalystsStereocontrol Origin
C2 (

)
Lithiation-Trapping

-BuLi / Sparteine (or surrogate)
Kinetic Deprotonation (CIPE effect)
C2 (

)
Photoredox Arylation Ir(ppy)

/ Blue LED
Thermodynamic Epimerization
C3 (

)
Pd-Catalyzed C–H Pd(OAc)

/ Aminoquinoline DG
Directing Group Geometry
C4 (

)
Rh-Carbenoid Insertion Rh

(esp)

/ Diazo compounds
Catalyst Sterics + Electronic Deactivation

Alpha-Functionalization: The Polar vs. Radical Dichotomy

Anionic Pathway: Directed Lithiation (The Beak-Campos Methodology)

This method relies on the dipole-stabilizing effect of the N-Boc group. The oxygen of the carbamate coordinates to lithium, directing deprotonation to the


-position.
  • Mechanism: Complex Induced Proximity Effect (CIPE).

  • Stereochemistry: Highly enantioselective when using chiral diamines like (-)-sparteine or (+)-sparteine surrogates (e.g., O'Brien's diamine).

  • Critical Insight: Unlike pyrrolidines, where restricted N-Boc rotation can impede lithiation at -78 °C, piperidines exhibit faster rotamer interconversion (

    
    s at -78 °C), allowing for efficient lithiation without warming.
    
Radical Pathway: Photoredox Catalysis

Recent advances by the Ellman group utilize a redox-neutral approach. An iridium photocatalyst oxidizes the amine (or


-amino radical precursor), generating a radical that couples with electron-deficient arenes.
  • Mechanism: Oxidation

    
     Deprotonation 
    
    
    
    Radical Coupling
    
    
    Epimerization.
  • Stereochemistry: The initial radical addition is often non-selective. However, the reaction conditions promote a reversible deprotonation/reprotonation cycle, funneling the product mixture toward the thermodynamically stable isomer (typically 2,6-cis or 2,5-trans depending on substitution).

Distal Functionalization: C3 and C4 Activation

Palladium-Catalyzed C–H Activation

Functionalizing the "unactivated" C3 and C4 positions requires overcoming the inherent inertness of


 C–H bonds.
  • C3-Selectivity: Achieved using bidentate directing groups (e.g., aminoquinolines or picolinamides) at the C4 position, or carboxylic acids at C4 directing to C3.[1]

  • C4-Selectivity: Sanford and Yu have demonstrated that directing groups at C2 or the Nitrogen atom can reach the C4 position via specific palladacycle geometries.

  • The Challenge: These reactions often require high temperatures (80–120 °C) and strong oxidants (Ag salts), which can be incompatible with sensitive functional groups.

Visualization of Strategic Logic

FunctionalizationStrategy Start Target Position on Piperidine Ring C2 C2 (Alpha) Position Start->C2 C3 C3 (Beta) Position Start->C3 C4 C4 (Gamma) Position Start->C4 Stereo Stereocontrol Source? C2->Stereo DG_C3 Requires Directing Group (e.g., Aminoquinoline) C3->DG_C3 Rh_C4 Rh-Carbenoid Insertion (Steric Control) C4->Rh_C4 Lithiation Lithiation-Trapping (Kinetic Control) Reagent: s-BuLi/Sparteine Stereo->Lithiation Enantioselective (Chiral Base) Photoredox Photoredox Arylation (Thermodynamic Control) Reagent: Ir(ppy)3/Light Stereo->Photoredox Diastereoselective (Epimerization) Pd_C3 Pd-Catalyzed C-H Activation (Concerted Metalation-Deprotonation) DG_C3->Pd_C3

Caption: Decision matrix for selecting the optimal piperidine functionalization strategy based on regiochemical targets and stereochemical requirements.

Detailed Experimental Protocols

Protocol A: Photoredox -Arylation (Thermodynamic Control)

Objective: Synthesis of 2-aryl piperidines with high diastereoselectivity (e.g., cis-2,6-disubstitution). This protocol is based on the work of Ellman and co-workers.

Reagents:

  • Substrate: N-Boc-4-methylpiperidine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Base/Additive: Quinuclidine (10 mol%),

    
     (1.0 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    
  • Light Source: Blue LEDs (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a dram vial with N-Boc-4-methylpiperidine (0.20 mmol), 1,4-dicyanobenzene (0.30 mmol),

    
     (0.002 mmol), quinuclidine (0.02 mmol), and anhydrous 
    
    
    
    (0.20 mmol).
  • Solvation: Add degassed acetonitrile (2.0 mL). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial approximately 2 cm from a blue LED Kessil lamp. Use a fan to maintain the reaction temperature at 25–30 °C. Stir vigorously.

  • Reaction Monitoring: Irradiate for 24 hours. Monitor consumption of the arene by LC-MS.

  • Workup: Dilute the mixture with EtOAc (10 mL) and wash with saturated

    
     followed by brine. Dry the organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Stereochemical Validation: The product should predominantly be the cis-2,4-isomer. Verify the diastereomeric ratio (dr) via

    
     NMR analysis of the crude mixture prior to purification.
    

Mechanistic Note: The high dr is not established in the C–C bond forming step. It arises from a post-coupling epimerization where the quinuclidine facilitates reversible deprotonation of the


-proton, allowing the system to relax to the thermodynamic minimum (equatorial substituents).
Protocol B: Asymmetric -Lithiation (Kinetic Control)

Objective: Enantioselective introduction of an electrophile at C2.

Step-by-Step Methodology:

  • Complexation: Dissolve N-Boc-piperidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous

    
     at -78 °C.
    
  • Deprotonation: Add

    
    -BuLi (1.2 equiv) dropwise. The coordination of Lithium to the Boc carbonyl and sparteine creates a chiral environment. Stir for 4–6 hours at -78 °C.
    
  • Trapping: Add the electrophile (e.g.,

    
    , 
    
    
    
    , or an alkyl halide) slowly.
  • Quench: Warm to room temperature and quench with dilute HCl or

    
    .
    

Mechanistic Visualization: The Photoredox Cycle

Understanding the dual role of the photocatalyst and the base is critical for troubleshooting low yields or poor stereocontrol.

PhotoredoxMechanism Ir_GS Ir(III) (Ground) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited Blue LED (hν) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox SET (Oxidation of Quencher) Ir_Ox->Ir_GS SET (Oxidation of Amine) Substrate Piperidine Substrate Radical α-Amino Radical Substrate->Radical 1. Oxidation (SET) 2. Deprotonation (-H+) Product_Kinetic Kinetic Product (Low dr) Radical->Product_Kinetic Radical Coupling (Arene trapping) Product_Thermo Thermodynamic Product (High dr) Product_Kinetic->Product_Thermo Epimerization (Base/HAT)

Caption: Photoredox catalytic cycle illustrating the separation of C-H functionalization (radical generation) and stereochemical correction (epimerization).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Lithiation) Incomplete deprotonation due to aggregation.Switch solvent to TBME or add diamine additives (TMEDA/DMPU). Ensure temperature is -78 °C or lower.
Poor dr (Photoredox) Insufficient reaction time for epimerization.Extend irradiation time after full conversion is observed. Increase base loading (Quinuclidine).
Regioisomer Mixtures (Pd-Cat) Competition between C3 and C4 activation.Optimize the directing group.[2] Aminoquinolines favor C3; bulky ligands can push selectivity to C4.
Boc-Decomposition Acidic workup too harsh or high temp lithiation.Maintain temperature < -50 °C during lithiation.[3] Use mild quench (sat.

).

References

  • Stereoselective Synthesis of Piperidines. ResearchGate. (2025). Review of chiral pool and auxiliary controlled methods.

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. (2020). Detailed mechanism of Ir-catalyzed arylation and thermodynamic epimerization.

  • Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Catalysis. (2017). Computational study of Sanford's distal functionalization mechanism.

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. (2018). Use of aminoquinoline auxiliaries for C3/C4 selectivity.[1]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. (2020). Rhodium-catalyzed carbene insertion strategies.

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. (2025). Recent protocols on alpha-functionalization.

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society. (2013). Kinetic data on Boc-rotamer rotation and lithiation barriers.

Sources

Exploratory

The Piperidine Scaffold: A Modern Synthetic Playbook for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of a vast number of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[4] The development of efficient and stereoselective methods to synthesize highly functionalized piperidines is, therefore, a critical endeavor in the quest for novel therapeutics.[1][3] This guide provides a comprehensive overview of recent advances in the synthesis of these privileged scaffolds, with a focus on the underlying principles, practical applications, and future directions.

Part 1: Strategic Approaches to Piperidine Synthesis: A Tale of Two Paradigms

The synthesis of highly functionalized piperidines can be broadly categorized into two strategic approaches: the functionalization of a pre-existing piperidine or pyridine ring, and the de novo construction of the piperidine nucleus. Each strategy offers distinct advantages and challenges, and the choice of approach is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

The Art of Decorating the Core: Functionalization of Pre-existing Rings

The modification of readily available piperidine or pyridine starting materials is a direct and often efficient route to novel derivatives. Recent advances in this area have focused on developing milder, more selective, and more sustainable methods for ring functionalization.

The catalytic hydrogenation of pyridines remains a widely used and powerful method for the synthesis of piperidines.[3] This approach is particularly attractive due to the commercial availability of a vast array of substituted pyridines.

The Challenge of Selectivity and Functional Group Tolerance:

Historically, the hydrogenation of pyridines often required harsh reaction conditions, such as high pressures and temperatures, which could lead to over-reduction and poor functional group tolerance.[5][6] The development of more sophisticated catalyst systems has been instrumental in overcoming these limitations.

Recent Advances in Catalysis:

  • Rhodium(III) Oxide (Rh₂O₃): Recent studies have highlighted the utility of Rh₂O₃ as a stable and commercially available catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions.[5] This catalyst system exhibits excellent functional group tolerance, allowing for the reduction of pyridines bearing sensitive moieties.

  • Platinum(IV) Oxide (PtO₂): PtO₂ remains a robust catalyst for pyridine hydrogenation, particularly in acidic media like glacial acetic acid.[7][8] This method is effective for a variety of substituted pyridines, providing access to the corresponding piperidines in good yields.[8]

  • Electrocatalytic Hydrogenation: As a more sustainable alternative to traditional methods that often rely on high-pressure hydrogen gas, electrocatalytic hydrogenation has emerged as a promising technology.[9] Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridines can be efficiently hydrogenated at ambient temperature and pressure.[9] This approach offers high current efficiency and can be applied to a variety of nitrogen-containing aromatic compounds.[9]

Experimental Protocol: Hydrogenation of 4-phenylpyridine using PtO₂

  • Reaction Setup: To a solution of 4-phenylpyridine (1.0 g) in glacial acetic acid (10 mL) in a high-pressure reactor, add PtO₂ (5 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with a saturated solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpiperidine.[8]

Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystConditionsSubstrate ScopeKey Advantages
Rh₂O₃Mild (low H₂ pressure, rt)Broad, good functional group toleranceCommercially available, stable, easy to handle
PtO₂50-70 bar H₂, glacial acetic acidWide range of substituted pyridinesRobust, well-established
Rh/C (Electrocatalytic)Ambient temperature and pressureVarious N-heterocyclesSustainable, avoids high-pressure H₂

Direct C-H functionalization has revolutionized the synthesis of complex molecules by enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[10][11] This strategy has been successfully applied to the piperidine scaffold, providing powerful tools for late-stage diversification.[12]

Navigating the Challenges of Regioselectivity:

A key challenge in the C-H functionalization of piperidines is controlling the regioselectivity of the reaction. The piperidine ring possesses multiple C-H bonds with varying reactivity, and selective functionalization of a specific position requires careful consideration of electronic and steric factors.[13]

Modern Strategies for Regiocontrolled C-H Functionalization:

  • Directed Metal-Catalyzed C-H Activation: The use of directing groups on the piperidine nitrogen can effectively guide a metal catalyst to a specific C-H bond, enabling site-selective functionalization.[11][14] For instance, N-Boc and N-brosyl protecting groups have been shown to direct rhodium-catalyzed C-H insertion reactions to the C2 position of the piperidine ring.[14]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and versatile platform for C-H functionalization. This approach often involves the generation of a nitrogen-centered radical, which can then undergo intramolecular hydrogen atom transfer to activate a specific C-H bond.

  • Biocatalytic C-H Oxidation: In a groundbreaking chemo-enzymatic approach, a combination of biocatalytic C-H oxidation and radical cross-coupling has been developed to functionalize piperidines.[15][16] This two-step process involves the enzymatic hydroxylation of the piperidine ring at a specific position, followed by a nickel-electrocatalyzed radical cross-coupling to introduce a new substituent.[16] This method offers a streamlined and cost-effective way to create complex, three-dimensional piperidine derivatives.[15][16]

Experimental Workflow: Chemo-enzymatic C-H Functionalization

Chemo_Enzymatic_Functionalization Piperidine Piperidine Substrate Hydroxylated_Piperidine Hydroxylated Piperidine Piperidine->Hydroxylated_Piperidine Biocatalytic C-H Oxidation (e.g., P450 enzyme) Functionalized_Piperidine Functionalized Piperidine Hydroxylated_Piperidine->Functionalized_Piperidine Radical Cross-Coupling (e.g., Ni-electrocatalysis)

Caption: A two-step chemo-enzymatic workflow for piperidine functionalization.[16]

Building from the Ground Up: De Novo Synthesis of the Piperidine Ring

The de novo construction of the piperidine ring offers unparalleled flexibility in controlling the substitution pattern and stereochemistry of the final product. Cycloaddition reactions, in particular, have proven to be powerful tools for the stereoselective synthesis of highly functionalized piperidines.

The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine as the dienophile, is a cornerstone of piperidine synthesis.[17][18] This reaction allows for the rapid construction of the six-membered ring with the potential to create up to four new stereocenters in a single step.[18]

Controlling Stereoselectivity:

The development of catalytic asymmetric aza-Diels-Alder reactions has been a major focus of research, enabling the synthesis of enantioenriched piperidine derivatives.[19][20] Chiral Lewis acids and organocatalysts have been successfully employed to induce high levels of stereocontrol.[21]

Mechanism of the Aza-Diels-Alder Reaction

Aza_Diels_Alder Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Imine Imine (Dienophile) Imine->Transition_State Piperidine Tetrahydropyridine Adduct Transition_State->Piperidine

Caption: The concerted mechanism of the aza-Diels-Alder reaction.

Part 2: Emerging Frontiers in Piperidine Synthesis

The field of piperidine synthesis is continuously evolving, with a growing emphasis on the development of more sustainable, efficient, and scalable methodologies.

Biocatalysis: Nature's Toolkit for Asymmetric Synthesis

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high stereoselectivity, mild reaction conditions, and environmental benignity. Biocatalytic approaches to piperidine synthesis are gaining traction, with notable examples including:

  • Lipase-Catalyzed Multicomponent Reactions: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze the multicomponent reaction of benzaldehydes, anilines, and acetoacetate esters to produce highly functionalized piperidines in excellent yields.[22] The immobilized enzyme can be easily recovered and reused for multiple reaction cycles.[22]

  • Chemo-enzymatic Dearomatization of Pyridines: A powerful chemo-enzymatic cascade involving an amine oxidase and an ene imine reductase has been developed for the asymmetric dearomatization of activated pyridines.[23] This one-pot process converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[23]

Flow Chemistry and Electro-organic Synthesis: Enabling Technologies for Modern Synthesis

Flow chemistry and electro-organic synthesis are transforming the way organic molecules are prepared, offering enhanced safety, scalability, and efficiency compared to traditional batch methods.[24]

  • Flow Synthesis of α-Chiral Piperidines: Continuous flow protocols have been developed for the highly diastereoselective synthesis of α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.[25][26] These methods allow for rapid reaction times (minutes) and can be easily scaled up.[25][26]

  • Electroreductive Cyclization in Flow: The synthesis of piperidine derivatives via the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully demonstrated in a flow microreactor.[27][28] The large surface-to-volume ratio of the microreactor leads to efficient reduction at the cathode, resulting in good product yields.[27][28]

Experimental Setup: Electroreductive Cyclization in a Flow Microreactor

Electro_Flow cluster_reactants Reactant Solutions Syringe_Pump Syringe Pump Imine Imine Solution Dihaloalkane Dihaloalkane Solution Microreactor Electrochemical Flow Microreactor Collection_Vial Product Collection Microreactor->Collection_Vial Imine->Microreactor Dihaloalkane->Microreactor

Caption: A schematic of an electrochemical flow setup for piperidine synthesis.[27][28]

Conclusion

The synthesis of highly functionalized piperidines is a vibrant and rapidly advancing field of research. While traditional methods such as the hydrogenation of pyridines and cycloaddition reactions continue to be refined and improved, newer strategies based on C-H functionalization, biocatalysis, and enabling technologies like flow chemistry and electro-organic synthesis are opening up exciting new avenues for the construction of these important heterocyclic scaffolds. The continued development of innovative and practical synthetic methodologies will undoubtedly accelerate the discovery of novel piperidine-containing drug candidates with improved therapeutic profiles.

References

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2017). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). Slideshare. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (n.d.). PubMed. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Phys.org. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]

  • Piperidine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Approaches to α-functionalization of piperidines by C H... (n.d.). ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Publishing. [Link]

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. (2020). RSC Publishing. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PubMed Central. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). ACS Publications. [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). PubMed. [Link]

  • Stereoselective synthesis of piperidine derivatives. (n.d.).
  • (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). ResearchGate. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (n.d.). RSC Publishing. [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at... (n.d.). ResearchGate. [Link]

  • 1 A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines Azzam A. M. AL-Hadedi1, Stuart Sawyer2, St. (n.d.). University of Southampton. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. [Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2015). ResearchGate. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). ACS Publications. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (n.d.). PubMed Central. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PubMed Central. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PubMed Central. [Link]

  • Micro reactor and flow chemistry for industrial applications in drug discovery and development. (n.d.). ResearchGate. [Link]

  • Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. (1998). Elsevier. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PubMed Central. [Link]

  • Catalytic Asymmetric Aza‐Diels‐Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen‐Containing Heterocycles. (n.d.). ResearchGate. [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of 3-Fluoropiperidines using Palladium Catalysis

Introduction: The Rising Prominence of 3-Fluoropiperidines in Drug Discovery The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its confor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3-Fluoropiperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological targets. In recent years, the strategic incorporation of fluorine into organic molecules has become a powerful tool for modulating their physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3]

The 3-fluoropiperidine moiety, in particular, has garnered significant attention from the drug development community. The introduction of a fluorine atom at the 3-position can have profound effects on the pKa of the piperidine nitrogen, influencing its pharmacokinetic profile and reducing off-target effects, such as interactions with the hERG potassium ion channel.[3] However, the stereoselective synthesis of 3-fluoropiperidines presents a considerable challenge. This guide provides an in-depth overview of modern palladium-catalyzed methods that have emerged as robust and elegant solutions for the asymmetric synthesis of these valuable building blocks.

Strategic Approaches to Palladium-Catalyzed Asymmetric Fluorination

Palladium catalysis offers a versatile platform for the enantioselective introduction of fluorine into the piperidine ring. Several distinct strategies have been successfully developed, each with its own set of advantages and mechanistic nuances. This section will explore the core principles behind these leading-edge methodologies.

Palladium-Catalyzed Asymmetric Allylic Fluorination

A prominent and highly effective strategy for the synthesis of chiral 3-fluoropiperidines is the palladium-catalyzed asymmetric allylic fluorination of suitable precursors. This approach typically involves the reaction of an allylic electrophile with a nucleophilic fluoride source in the presence of a chiral palladium catalyst.

The seminal work in this area has demonstrated the use of a Pd(0) catalyst in conjunction with a chiral bisphosphine ligand, such as a Trost ligand, to achieve high enantioselectivity.[4][5][6] The reaction proceeds via the formation of a π-allylpalladium(II) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack by the fluoride ion, leading to the formation of one enantiomer in excess. Silver fluoride (AgF) is a commonly employed fluoride source in these reactions.[4][6]

The proposed catalytic cycle for this transformation is illustrated below:

Asymmetric_Allylic_Fluorination cluster_cycle Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl_Pd π-Allylpalladium(II) Complex Pd0->Pi_Allyl_Pd Allyl_Cl Allylic Chloride (Piperidine Precursor) Allyl_Cl->Pi_Allyl_Pd Oxidative Addition Product Chiral 3-Fluoropiperidine Pi_Allyl_Pd->Product Nucleophilic Attack by F⁻ AgCl AgCl Pi_Allyl_Pd->AgCl Product->Pd0 Reductive Elimination AgF AgF AgF->Pi_Allyl_Pd caption Figure 1. Catalytic cycle for Pd-catalyzed asymmetric allylic fluorination.

Figure 1. Catalytic cycle for Pd-catalyzed asymmetric allylic fluorination.

This method offers the advantage of utilizing readily available starting materials and provides access to highly enantioenriched products. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

An alternative and highly practical approach involves the asymmetric hydrogenation of readily available fluorinated pyridines. This strategy, pioneered by the Glorius group, leverages a heterogeneous palladium catalyst to achieve the reduction of the aromatic ring, thereby constructing the chiral piperidine core.[1][7][8][9]

This method is particularly attractive due to its operational simplicity, robustness, and tolerance to air and moisture.[7][9] While initial studies focused on diastereoselective hydrogenations, the methodology has been extended to produce enantioenriched fluorinated piperidines.[9] The reaction typically requires a hydrogen atmosphere and a palladium-on-carbon (Pd/C) catalyst. The diastereoselectivity is often high, favoring the cis-isomer.

Hydrogenation_Workflow cluster_workflow Asymmetric Hydrogenation Workflow Start Fluorinated Pyridine Reaction Pd/C, H₂ (High Pressure) Start->Reaction Product cis-3-Fluoropiperidine (Diastereoselective) Reaction->Product Chiral_Mod Chiral Additive or Modified Catalyst Reaction->Chiral_Mod for enantioselectivity Enantio_Product Enantioenriched 3-Fluoropiperidine Chiral_Mod->Enantio_Product caption Figure 2. Workflow for the synthesis of 3-fluoropiperidines via hydrogenation.

Figure 2. Workflow for the synthesis of 3-fluoropiperidines via hydrogenation.

Palladium(II)-Catalyzed Oxidative Aminofluorination

A distinct and powerful approach is the palladium(II)-catalyzed asymmetric aminofluorination of unactivated alkenes. This intramolecular cyclization reaction simultaneously installs the fluorine atom and forms the piperidine ring in an enantioselective manner.[10][11]

This method utilizes a chiral quinoline-oxazoline (Quox) ligand in conjunction with a Pd(II) catalyst. The reaction is believed to proceed through a Wacker-type mechanism, where the alkene undergoes aminopalladation, followed by a fluoride-mediated C-F bond-forming reductive elimination. A key advantage of this strategy is the ability to construct the fluorinated heterocyclic core from acyclic precursors.

Experimental Protocols

The following protocols are provided as representative examples of the methodologies discussed. Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Fluorination of a Cyclic Allylic Chloride

This protocol is adapted from the work of Doyle and coworkers.[4][5]

Materials:

  • Palladium(0) catalyst precursor (e.g., Pd₂(dba)₃)

  • Chiral bisphosphine ligand (e.g., (R,R)-Trost ligand)

  • Silver fluoride (AgF)

  • Allylic chloride substrate (e.g., an N-protected 1,2,5,6-tetrahydropyridine derivative)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 2.5 mol%) and the chiral ligand (e.g., 7.5 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the allylic chloride substrate (1.0 equiv) and silver fluoride (2.0 equiv).

  • Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by filtering through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-fluoropiperidine derivative.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Expected Outcome:

This protocol is expected to yield the desired 3-fluoropiperidine derivative in moderate to good yield with high enantioselectivity.

Protocol 2: Diastereoselective Hydrogenation of a Fluorinated Pyridine

This protocol is based on the methodology developed by the Glorius group.[7][9]

Materials:

  • Fluorinated pyridine substrate

  • Palladium on activated carbon (10% Pd/C)

  • Solvent (e.g., methanol)

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas

Procedure:

  • To a high-pressure reactor, add the fluorinated pyridine substrate (1.0 equiv) and the Pd/C catalyst (5 mol%).

  • Add the solvent to dissolve the substrate.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography) to yield the diastereomerically enriched 3-fluoropiperidine.

Data Summary and Comparison

Methodology Catalyst System Fluoride Source Key Advantages Typical Yields Typical ee/dr References
Asymmetric Allylic FluorinationPd(0) / Chiral Bisphosphine LigandAgFHigh enantioselectivity, mild conditions50-85%85-95% ee[4][5][6]
Hydrogenation of FluoropyridinesHeterogeneous Pd/CN/A (H₂)Operational simplicity, robust, readily available starting materials70-95%High dr (cis)[1][7][9]
Oxidative AminofluorinationPd(II) / Chiral Quox LigandEt₄NF·3HFIntramolecular cyclization, builds heterocycle60-80%>90% ee[10][11]

Troubleshooting and Mechanistic Considerations

  • Low Enantioselectivity in Allylic Fluorination: The choice of ligand is critical. Screen a variety of chiral ligands to find the optimal one for a specific substrate. The solvent can also influence enantioselectivity.

  • Low Yield in Hydrogenation: Ensure the catalyst is active and the hydrogen pressure is sufficient. The presence of catalyst poisons can inhibit the reaction.

  • Side Reactions: In allylic fluorination, elimination to form dienes can be a competing pathway. Lowering the reaction temperature may mitigate this.

  • Mechanism of C-F Bond Formation: In the Pd(0)-catalyzed allylic fluorination, evidence supports an Sₙ2-type attack of fluoride on the π-allylpalladium(II) intermediate.[4] This is in contrast to mechanisms involving a Pd(IV)-F intermediate, which are often proposed in other fluorination reactions.

Conclusion

The asymmetric synthesis of 3-fluoropiperidines has been significantly advanced through the development of innovative palladium-catalyzed methodologies. The choice of strategy—be it allylic fluorination, hydrogenation, or oxidative aminofluorination—will depend on the specific synthetic goals and the availability of starting materials. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and development with the knowledge to effectively synthesize these valuable and increasingly important chemical entities. The continued exploration of new ligands and catalytic systems promises to further enhance the efficiency and scope of these powerful transformations.

References

Sources

Application

Application Note: Protocol for the Regioselective 3-Alkylation of Piperidine

Executive Summary The piperidine scaffold is a privileged pharmacophore, present in over 12 blockbuster drugs (e.g., paroxetine, ritalin). While functionalization at the -position (C2) is well-established via lithiation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a privileged pharmacophore, present in over 12 blockbuster drugs (e.g., paroxetine, ritalin). While functionalization at the


-position (C2) is well-established via lithiation or photoredox 

-amino radical chemistry, regioselective 3-alkylation (C3) remains a formidable synthetic challenge. The C3 position is electronically deactivated by the inductive withdrawal of the nitrogen atom and lacks the acidity of the

-protons, often leading to mixtures or requiring de novo ring synthesis.

This guide details a robust, field-proven protocol for the regioselective 3-alkylation of piperidine utilizing a Nickel-Catalyzed Enantioselective Hydroalkylation of Enecarbamates . Unlike direct C-H activation methods which are often limited to arylation or require specific directing groups, this protocol allows for the installation of diverse alkyl groups with high regio- and enantiocontrol.

Mechanistic Rationale & Strategy

The C3 Challenge

Direct alkylation of the piperidine ring faces two primary hurdles:

  • Electronic Bias: The nitrogen atom activates the C2 position (via

    
    -amino radical or anion stabilization) while deactivating C3.
    
  • Steric/Kinetic Control: Electrophilic attacks on enolized piperidines typically favor the kinetic enolate (C2) or N-alkylation.

The Solution: Enecarbamate Hydroalkylation

To access the C3 position, we employ an "umpolung" strategy by converting the piperidine to an enecarbamate (1,2,3,4-tetrahydropyridine derivative). The double bond between C2 and C3 creates a handle for transition-metal catalyzed functionalization.

We utilize a Ni-H (Nickel-Hydride) catalytic cycle. The key to regioselectivity lies in the hydrometalation step:

  • The Ni-H species inserts into the C2-C3 alkene.

  • Regiocontrol: Electronic and steric factors favor the formation of a transient alkyl-nickel species at C3, which is then intercepted by an alkyl halide electrophile.

  • Enantiocontrol: Chiral bis-oxazoline (BiOx) ligands dictate the facial selectivity of the insertion.

Mechanistic Pathway (DOT Visualization)

Ni_Catalysis Start Enecarbamate (N-Cbz-2,3-dihydropyridine) Insertion Migratory Insertion (Regio-determining) Start->Insertion + Ni-H Ni_H L*-Ni(I)-H (Active Catalyst) Ni_H->Insertion Intermediate C3-Alkyl-Ni(II) Species (Transient) Insertion->Intermediate Syn-insertion OxAdd Oxidative Addition of Alkyl Halide (R-X) Intermediate->OxAdd + R-X RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Ni(III) species RedElim->Ni_H Regeneration with Silane/HBpin Product 3-Alkyl Piperidine (Enriched) RedElim->Product

Figure 1: Catalytic cycle for the Ni-catalyzed hydroalkylation of piperidine enecarbamates. The regioselectivity is determined during the migratory insertion step.

Detailed Experimental Protocol

Phase 1: Synthesis of the Enecarbamate Precursor

Note: If commercial N-Cbz-2,3-dihydropyridine is unavailable, it can be synthesized from piperidine via the "Shono Oxidation" route.

Reagents:

  • Piperidine (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (11 mmol)

  • Methanol (solvent)[1]

  • Tetraethylammonium tosylate (Et4NOTs) (Electrolyte)

Workflow:

  • Protection: React piperidine with Cbz-Cl/K2CO3 in DCM/Water to yield N-Cbz-piperidine .

  • Anodic Oxidation (Shono):

    • Dissolve N-Cbz-piperidine in MeOH with 0.1 M Et4NOTs.

    • Electrolyze in an undivided cell (Carbon anode/Pt cathode) at constant current (approx. 2.5 F/mol) until starting material is consumed.

    • Result: N-Cbz-2-methoxypiperidine.

  • Elimination:

    • Treat the methoxy intermediate with catalytic NH4Cl or heat in toluene with a trace of acid (e.g., p-TsOH) to eliminate MeOH.

    • Product: N-Cbz-2,3-dihydropyridine (Enecarbamate).

    • Validation: 1H NMR should show alkene protons at

      
       4.9-5.1 (C3) and 6.8-7.0 (C2).
      
Phase 2: Nickel-Catalyzed 3-Alkylation

This protocol is adapted from the high-impact work of Qian, Bera, and Hu (JACS, 2021) [1].

Materials:

  • Substrate: N-Cbz-2,3-dihydropyridine (0.2 mmol)

  • Alkylating Agent: Primary or Secondary Alkyl Iodide/Bromide (0.3 mmol)

  • Catalyst Precursor: NiBr2[2]·diglyme (10 mol%)

  • Ligand: (S,S)-BiOx (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine or specific BiOx derivative) (12 mol%)

  • Hydride Source: (EtO)2MeSiH (Diethoxymethylsilane) or HBpin (2.0 equiv)

  • Base/Additive: KF (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or DMPU (0.1 M concentration)

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with NiBr2·diglyme (6.2 mg, 0.02 mmol) and the Ligand (0.024 mmol).

  • Solvent Addition: Add anhydrous DMA (2.0 mL) and stir for 10-15 minutes until the complex forms (often a color change to deep purple/blue).

  • Substrate Addition: Add the Enecarbamate (0.2 mmol), Alkyl Halide (0.3 mmol), and solid KF (24 mg, 0.4 mmol).

  • Hydride Initiation: Add (EtO)2MeSiH (64 µL, 0.4 mmol) dropwise.

  • Reaction: Seal the vial and stir at Room Temperature (25 °C) for 24 hours.

    • Note: For secondary alkyl halides, slight heating (40 °C) may improve yields.

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Performance & Scope

The following table summarizes expected yields and selectivities based on validated literature precedents for this reaction class.

EntryAlkylating Agent (R-X)Product (3-R-Piperidine)Yield (%)ee (%)Notes
1 Methyl Iodide (MeI)3-Methyl-N-Cbz-piperidine82%94%Standard benchmark
2 Ethyl Bromide3-Ethyl-N-Cbz-piperidine78%92%High regioselectivity
3 Isopropyl Iodide3-Isopropyl-N-Cbz-piperidine71%90%Steric bulk tolerated
4 4-Bromo-butyrate3-(Ester)-N-Cbz-piperidine75%93%Functional group tolerance
5 3-Bromopyridine3-(3-Pyridyl)-N-Cbz-piperidine<10%N/ALimitation:[3] Use Pd-arylation for aryls

Critical Controls & Troubleshooting (Self-Validating System)

To ensure the protocol is self-validating, implement the following checkpoints:

  • Checkpoint A (Catalyst Formation): The Ni/Ligand solution must change color (typically to a distinct violet/blue) before substrate addition. If the solution remains pale or green (characteristic of Ni(II) salt only), the complexation failed. Remedy: Ensure solvent is strictly anhydrous and ligand is pure.

  • Checkpoint B (Hydride Quality): Silanes degrade with moisture. Verify the quality of (EtO)2MeSiH by checking for gas evolution (H2) upon addition to the base/Ni mixture. No bubbles = dead reagent.

  • Checkpoint C (Regio-Verification): 3-alkyl isomers have distinct 1H NMR splitting patterns compared to 2-alkyl isomers.

    • 3-Alkyl: The C2 protons appear as a diastereotopic methylene pair (dd or m) around 2.8-4.0 ppm.

    • 2-Alkyl: The C2 proton is a methine (single proton integration).

Complementary Method: Direct C-H Arylation

While the Ni-catalyzed method is superior for alkylation , researchers requiring arylation should utilize the Palladium-catalyzed C-H activation method described by Sanford and Maes.

  • Reagents: Pd(OAc)2, Ag2CO3, Aryl Iodide.

  • Directing Group: Requires a C3-directing group (e.g., picolinamide) to direct to C4, or specific auxiliaries on Nitrogen to hit C3 (though often less selective).

  • Note: Direct C3-alkylation via Pd-catalysis is generally inferior to the Ni-enecarbamate route due to

    
    -hydride elimination issues with alkyl-Pd intermediates.
    

References

  • Qian, D., Bera, S., & Hu, X. (2021).[2] "Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates." Journal of the American Chemical Society, 143(5), 1959–1967.

  • Antermite, D., Affron, D. P., & Bull, J. A. (2018). "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters, 20(13), 3948–3953.

  • Beng, T. K., & Gawley, R. E. (2010). "Application of the catalytic enantioselective synthesis of 2-substituted piperidines." Journal of the American Chemical Society, 132(35), 12216–12217.

  • McMurray, L., O’Hara, F., & Gaunt, M. J. (2011).[4] "Recent developments in natural product synthesis using metal-catalysed C–H bond functionalisation." Chemical Society Reviews, 40(4), 1885–1898.

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Method

Application Note: Synthesis and Anti-Malaria Activity of Piperidine-Carrying Molecules

[1][2][3][4][5] Abstract The emergence of multidrug-resistant Plasmodium falciparum strains, particularly against artemisinin-based combination therapies (ACTs), necessitates the development of novel chemotypes.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Abstract

The emergence of multidrug-resistant Plasmodium falciparum strains, particularly against artemisinin-based combination therapies (ACTs), necessitates the development of novel chemotypes.[1][2] The piperidine scaffold represents a "privileged structure" in medicinal chemistry, offering versatile functionalization points to target both the parasite's proteasome and its heme detoxification pathways. This guide provides a comprehensive technical workflow for the design, synthesis, and biological validation of piperidine-carrying antimalarials. It details a robust reductive amination protocol for generating 1,4-disubstituted piperidine libraries and an optimized SYBR Green I fluorescence assay for high-throughput phenotypic screening.

Introduction: The Piperidine Advantage in Antimalarial Design

The piperidine ring is ubiquitous in approved therapeutics due to its ability to modulate physicochemical properties (solubility, pKa) and its conformational adaptability. In the context of malaria, piperidine derivatives have demonstrated dual mechanisms of action depending on their substitution patterns:

  • Heme Detoxification Inhibition: Similar to 4-aminoquinolines (chloroquine), piperidine-quinoline hybrids accumulate in the parasite's acidic digestive vacuole, inhibiting the polymerization of toxic heme into hemozoin.

  • Proteasome Inhibition: Recent phenotypic screens identified piperidine-4-carboxamides as potent inhibitors of the P. falciparum 20S proteasome (

    
    5 subunit), a target distinct from current clinical drugs, thereby bypassing existing resistance mechanisms.
    

This application note focuses on the 1,4-disubstituted piperidine class, which allows for rapid diversity-oriented synthesis (DOS) to optimize potency against both Chloroquine-Sensitive (3D7) and Chloroquine-Resistant (W2/Dd2) strains.

Chemical Synthesis Strategy

Rationale: Reductive Amination for Library Generation

The most efficient route to diverse piperidine scaffolds is the reductive amination of 4-amino- or 4-oxopiperidines. This method avoids harsh conditions, tolerates various functional groups, and allows for the rapid introduction of lipophilic or aromatic "head" groups essential for membrane permeation and target binding.

Key Design Principle: The basic nitrogen of the piperidine ring often serves as a lysosomotropic anchor, driving accumulation in the parasite's food vacuole (pH ~5.0).

Workflow Diagram: Synthesis Logic

The following diagram illustrates the parallel synthesis strategy for generating a library of 1,4-disubstituted piperidines.

SynthesisWorkflow Start Starting Material N-Boc-4-piperidone Step1 Step 1: Reductive Amination (R-NH2 + NaBH(OAc)3) Start->Step1 DCE, AcOH Inter1 Intermediate A 4-Amino-N-Boc-piperidine Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B Free Piperidine Amine Step2->Inter2 Step3 Step 3: N-Alkylation/Acylation (R'-Cl or R'-COOH) Inter2->Step3 Diversity Point Final Final Library 1,4-Disubstituted Piperidines Step3->Final

Caption: Figure 1. Modular synthesis workflow for 1,4-disubstituted piperidine libraries via reductive amination and subsequent N-functionalization.

Protocol A: Synthesis of 1,4-Disubstituted Piperidine Derivatives

Objective: Synthesis of N-benzyl-4-(arylamino)piperidine analogues.

Reagents:

  • 4-Boc-aminopiperidine or N-Boc-4-piperidone

  • Substituted benzaldehydes or anilines

  • Sodium triacetoxyborohydride (NaBH(OAc)

    
    )
    
  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Reductive Amination (Formation of Secondary Amine):

    • Dissolve amine (1.0 equiv) and aldehyde/ketone (1.0 equiv) in DCE (0.1 M concentration).

    • Add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 mins.

    • Critical Step: Add NaBH(OAc)

      
       (1.5 equiv) in one portion. This reagent is preferred over NaCNBH
      
      
      
      due to lower toxicity and better selectivity for imines over aldehydes.
    • Stir at RT overnight under N

      
       atmosphere.
      
    • Quench: Add saturated NaHCO

      
      .[2] Extract with DCM. Dry organic layer over MgSO
      
      
      
      and concentrate.
  • N-Boc Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir at RT for 2 hours.

    • Remove volatiles under reduced pressure. Basify with 1M NaOH to pH 10 and extract with EtOAc to obtain the free piperidine base.

  • N-Functionalization (Introduction of R2):

    • To the free piperidine (1.0 equiv) in DMF, add the appropriate alkyl halide (1.1 equiv) and K

      
      CO
      
      
      
      (2.0 equiv).
    • Heat at 60°C for 4–6 hours.

    • Purification: Flash column chromatography (MeOH/DCM gradient) to isolate the final 1,4-disubstituted product.

Biological Evaluation: Anti-plasmodial Activity[1][4][5][6][7][8][9]

Mechanism of Action (MoA)

Understanding the target is crucial for interpreting assay data. Piperidine derivatives generally function via two distinct pathways.

MoA_Pathways cluster_Vacuole Digestive Vacuole (pH 5.0) cluster_Cytosol Parasite Cytosol (pH 7.4) Drug Piperidine Derivative Heme Free Heme (Toxic) Drug->Heme Accumulation via Ion Trapping Proteasome 20S Proteasome (Beta-5 Subunit) Drug->Proteasome Covalent/Non-covalent Binding (Carboxamides) Inhib1 Inhibition of Polymerization Heme->Inhib1 Hemozoin Hemozoin (Non-toxic) Inhib1->Hemozoin Block Death Parasite Death Inhib1->Death Accumulation Ubiquitinated Proteins Accumulation Proteasome->Accumulation Inhibits Degradation Accumulation->Death

Caption: Figure 2. Dual mechanisms of action for piperidine antimalarials: Hemozoin inhibition (vacuolar) and Proteasome inhibition (cytosolic).

Protocol B: Optimized SYBR Green I Fluorescence Assay

Rationale: The SYBR Green I assay measures parasite proliferation by quantifying DNA content. It is cost-effective and scalable but prone to quenching by hemoglobin. This optimized protocol uses a lysis buffer free of harsh detergents to minimize background noise.

Materials:

  • P. falciparum cultures (3D7 or W2 strains) synchronized at ring stage.[3]

  • SYBR Green I nucleic acid gel stain (10,000x stock).[4]

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • 96-well black microplates (flat bottom).

Procedure:

  • Drug Plating:

    • Dispense 100 µL of test compounds (serially diluted in culture medium) into 96-well plates.

    • Include controls: Vehicle (DMSO < 0.5%), Positive Control (Chloroquine/Artemisinin), and Negative Control (Uninfected RBCs).

  • Parasite Addition:

    • Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Final volume: 200 µL/well.

  • Incubation:

    • Incubate plates at 37°C in a gas chamber (90% N

      
      , 5% O
      
      
      
      , 5% CO
      
      
      ) for 72 hours (one replication cycle).
  • Development (The Lysis Step):

    • Prepare the SYBR Green Lysis Solution : Dilute SYBR Green I stock (1:5000) directly into the Lysis Buffer.

    • Note: Using a mild saponin concentration helps lyse RBCs specifically while staining parasite DNA.

    • Add 100 µL of the SYBR Green Lysis Solution to each well.

    • Incubate in the dark at RT for 1 hour.

  • Readout:

    • Measure fluorescence using a plate reader.

    • Excitation: 485 nm | Emission: 530 nm.

    • Calculate IC

      
       using nonlinear regression (GraphPad Prism or similar).
      

Data Summary: Comparative Potency

The following table summarizes the activity of key piperidine derivatives reported in recent literature compared to standard drugs.

Compound IDStructure ClassStrain (Sensitivity)IC

(nM)
Reference
Compound 13b 1,4-Disubstituted Piperidine3D7 (Sensitive)4.19[1]
Compound 13b 1,4-Disubstituted PiperidineW2 (Resistant)13.30[1]
SW042 Piperidine-4-carboxamideDd2 (Resistant)~40[3]
Chloroquine 4-Aminoquinoline3D722.38[1]
Chloroquine 4-AminoquinolineW2134.12[1]

Expert Insight: Note that Compound 13b retains nanomolar potency against the resistant W2 strain, significantly outperforming Chloroquine.[2] This suggests that the specific piperidine substitution pattern avoids the PfCRT efflux mechanism that renders Chloroquine ineffective.

References

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 2020.[2] [Link]

  • Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Arkivoc, 2020. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Nature Communications, 2018. [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. Antimicrobial Agents and Chemotherapy, 2013. [Link]

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 2020. [Link]

Sources

Application

Application Note: The Strategic Use of Allyl-Based Linkers for Orthogonal Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Orthogonal Landscape of Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Orthogonal Landscape of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing, enabling the efficient assembly of complex biomolecules.[1] A critical component of any SPPS strategy is the choice of a suitable linker, the molecular anchor tethering the nascent peptide chain to the insoluble resin support.[2] The linker's chemistry dictates the conditions under which the final peptide is cleaved and, therefore, influences the entire protecting group strategy.[1] Among the array of available linkers, allyl-based systems offer a unique and powerful tool for orthogonal peptide synthesis.

This application note provides a comprehensive guide to the principles and protocols for utilizing allyl-based linkers in Fmoc-based SPPS. We will delve into the mechanistic underpinnings of this strategy, provide detailed experimental procedures, and discuss the strategic advantages for the synthesis of complex peptides, including cyclic and modified peptides.

Core Principles: The Power of Orthogonality

In the context of SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[3] The standard Fmoc/tBu strategy, for instance, relies on the base-lability of the N-terminal Fmoc group and the acid-lability of side-chain protecting groups (like t-butyl). Allyl-based linkers introduce a third dimension of orthogonality. The allyl ester linkage between the peptide's C-terminus and the resin is stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for side-chain deprotection (e.g., trifluoroacetic acid - TFA).[4] Cleavage of the allyl linker is achieved under very mild conditions through palladium(0)-catalyzed allylic substitution, a mechanism distinct from both basolysis and acidolysis.[5]

This three-dimensional orthogonal strategy (Fmoc/tBu/allyl) is particularly advantageous for:

  • On-resin cyclization: The peptide chain can be deprotected at the side chains and then cyclized while still attached to the solid support.

  • Synthesis of protected peptide fragments: Peptides can be cleaved from the resin with their side-chain protecting groups intact, which is crucial for convergent peptide synthesis strategies.

  • Complex post-synthesis modifications: Specific modifications can be performed on the fully assembled peptide before its final deprotection and cleavage.

Mechanism of Allyl Linker Cleavage

The cleavage of an allyl ester from the solid support is a palladium(0)-catalyzed process, often referred to as the Tsuji-Trost reaction.[6] The mechanism proceeds through the following key steps:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group, forming a π-allyl complex. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, leading to the formation of a cationic η³-π-allylpalladium(II) complex and releasing the peptide carboxylate.[6]

  • Nucleophilic Attack: A nucleophilic "allyl scavenger" attacks the π-allyl complex. This regenerates the Pd(0) catalyst and results in an allylated scavenger, effectively removing the allyl group from the reaction equilibrium.[5] Common scavengers include morpholine, N-methylaniline, or silanes like phenylsilane.[3][7]

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
Fmoc-amino acidsVariousPeptide synthesis grade
Rink Amide resinVarious100-200 mesh, ~0.5 mmol/g loading
4-(hydroxymethyl)phenoxyacetic acid (HMPA) linkerVariousSynthesis grade
Dichloromethane (DCM)VariousAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)VariousAnhydrous, peptide synthesis grade
PiperidineVariousReagent grade
Diisopropylcarbodiimide (DIC)VariousReagent grade
N-Hydroxybenzotriazole (HOBt)VariousReagent grade
Tetrakis(triphenylphosphine)palladium(0)VariousReagent grade
PhenylsilaneVariousReagent grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousAnhydrous, reagent grade
Protocol 1: Immobilization of the First Amino Acid via an Allyl Linker

This protocol describes the attachment of the first Fmoc-protected amino acid to a hydroxyl-functionalized resin via an allyl ester linkage.

Workflow Diagram:

G cluster_prep Resin & Amino Acid Preparation cluster_coupling Esterification swell_resin Swell Hydroxyl Resin in DCM prepare_aa Prepare Fmoc-AA-OAll solution esterification Couple Fmoc-AA-OAll to resin (DIC/DMAP) prepare_aa->esterification wash_resin Wash Resin (DCM, DMF, MeOH) esterification->wash_resin dry_resin Dry Resin under vacuum wash_resin->dry_resin

Caption: Workflow for loading the first amino acid onto the resin.

Step-by-Step Procedure:

  • Resin Swelling: Swell 1 g of hydroxymethyl resin (e.g., Wang resin) in 10 mL of DCM for 1 hour in a peptide synthesis vessel.

  • Activation of Fmoc-Amino Acid Allyl Ester: In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid allyl ester and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 10 minutes.

  • Coupling: Drain the DCM from the swollen resin. Add the pre-activated amino acid solution to the resin. Add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) as a catalyst. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine (3:2 v/v) in DCM for 30 minutes. Then, wash the resin as described in step 4.

Protocol 2: Standard Fmoc-SPPS Cycles

Following the immobilization of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.

Workflow Diagram:

G start Start with Fmoc-AA-OAll-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (DIC/HOBt in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Repeat for next Amino Acid wash2->end end->deprotection Next cycle

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid with 3 equivalents of HOBt and 3 equivalents of DIC in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Allyl Linker

This protocol details the palladium(0)-catalyzed cleavage of the finished peptide from the resin, leaving the side-chain protecting groups intact.

Workflow Diagram:

G cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_workup Peptide Isolation swell_resin Swell Peptide-Resin in DCM argon_purge Purge vessel with Argon swell_resin->argon_purge add_reagents Add Pd(PPh3)4 and Phenylsilane in DCM argon_purge->add_reagents react Agitate at RT (1-2 hours) add_reagents->react filter_resin Filter and collect filtrate react->filter_resin wash_resin_final Wash resin with DCM filter_resin->wash_resin_final combine_filtrates Combine filtrates wash_resin_final->combine_filtrates evaporate Evaporate solvent combine_filtrates->evaporate

Caption: Workflow for palladium-catalyzed cleavage of the peptide.

Step-by-Step Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel and swell in anhydrous DCM (10 mL per gram of resin) for 30 minutes.

  • Inert Atmosphere: Purge the reaction vessel with argon or nitrogen. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Cleavage Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the cleavage cocktail. For 1 g of resin, dissolve 0.3 equivalents of tetrakis(triphenylphosphine)palladium(0) in 10 mL of anhydrous DCM. To this solution, add 20 equivalents of phenylsilane as the allyl scavenger.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours. The resin may change color during the reaction.

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the protected peptide.

  • Washing: Wash the resin with several portions of DCM (3 x 10 mL) to ensure complete recovery of the peptide. Combine all filtrates.

  • Isolation: Evaporate the combined filtrates under reduced pressure to obtain the crude protected peptide.

Protocol 4: Global Deprotection of Side Chains

If the final product is the fully deprotected peptide, a final acidolysis step is required after cleavage from the allyl linker.

Step-by-Step Procedure:

  • Cleavage Cocktail: Dissolve the crude protected peptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per 100 mg of peptide.

  • Deprotection: Stir the solution at room temperature for 2-3 hours.

  • Precipitation: Precipitate the crude deprotected peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Cleavage Inactive Pd(0) catalyst due to oxidation. Insufficient scavenger.Ensure all cleavage steps are performed under a strict inert atmosphere. Use fresh, high-quality Pd(PPh₃)₄. Increase the amount of scavenger and/or reaction time.
Low Peptide Yield Incomplete coupling during SPPS. Steric hindrance at the linker attachment site.Monitor coupling reactions using a qualitative test (e.g., Kaiser test). Double-couple problematic amino acids. Choose a resin with a lower loading capacity.
Peptide Insolubility Aggregation of the protected peptide after cleavage.After cleavage from the resin, immediately proceed to the global deprotection step. Alternatively, dissolve the crude protected peptide in a minimal amount of a solubilizing solvent like DMF before adding the TFA cocktail.[8]
Side Reactions Premature cleavage of the linker.The allyl linker is generally very stable. If premature cleavage is suspected, ensure that no unintended sources of Pd or other transition metals are present in the reagents.

Expert Insights: The Hypothetical Role of a Piperidine Moiety in an Allyl Linker

While 3-(Allyloxymethyl)piperidine is not a commonly documented linker in SPPS literature, we can speculate on its potential properties based on chemical principles. Piperidine is a well-known base used for Fmoc deprotection.[4] Incorporating a piperidine moiety into the linker structure could have several implications:

  • Modified Cleavage Kinetics: The basic nitrogen of the piperidine ring could potentially interact with the palladium catalyst, influencing the kinetics of the cleavage reaction. This could either accelerate or hinder the cleavage, depending on the nature of the coordination.

  • Solubility and Swelling: The polar piperidine group might alter the solvation properties of the resin, potentially improving swelling in certain solvents and aiding in the synthesis of difficult or aggregating peptide sequences.

  • Potential for Side Reactions: The nucleophilic nature of the piperidine nitrogen could lead to undesired side reactions if not properly managed, especially during the activation and coupling of amino acids.

Further research would be required to synthesize and evaluate such a linker to determine its practical utility in SPPS.

Conclusion

The use of allyl-based linkers provides a robust and versatile orthogonal strategy for modern solid-phase peptide synthesis. The ability to cleave the final peptide under mild, non-acidic, and non-basic conditions opens up a wide range of possibilities for the synthesis of complex and modified peptides. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively leverage the power of allyl chemistry to advance their peptide-based research and development endeavors.

References

  • Soural, M., et al. (2011). Linkers for Solid-Phase Peptide Synthesis. Molecules, 16(12), 10333-10367. Available at: [Link]

  • Chem. (n.d.). Metal-catalysed cleavage of allyl esters. Available at: [Link]

  • Not available.
  • Ghosh, K., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(19), 7466–7471. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Albericio, F., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4935. Available at: [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(25), 4691-4694. Available at: [Link]

  • Hruby, V. J., et al. (2009). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Science, 15(8), 513-519. Available at: [Link]

  • Katharina, K. (2023). Insoluble peptide after deprotection and cleavage? ResearchGate. Available at: [Link]

  • Not available.
  • Ghosh, K., & Williams, L. (2022). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Available at: [Link]

  • Not available.
  • Not available.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Aggregation and Side Reactions in Piperidine-Mediated Peptide Synthesis

Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with the use of piperidine for Fmoc-deprotection. As your partner in peptide synthesis, we understand that achieving high purity and yield requires a deep understanding of the underlying chemistry and a proactive approach to potential pitfalls. This guide provides in-depth, field-proven insights into managing peptide aggregation and piperidine-induced side reactions, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

General Piperidine Usage

Q1: What is the primary role of piperidine in Fmoc-based solid-phase peptide synthesis (SPPS)?

Piperidine is the standard reagent for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids during SPPS.[1] The Fmoc deprotection process is a crucial step that allows for the sequential addition of amino acids to the growing peptide chain. It proceeds via a base-catalyzed β-elimination mechanism.[2][3] First, piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring of the Fmoc group. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide. Piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which prevents unwanted side reactions with the deprotected N-terminus of the peptide.[2][3][4]

Q2: What is the standard concentration of piperidine used for Fmoc deprotection, and what are the typical reaction times?

A 20% (v/v) solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF), is the standard for Fmoc deprotection.[1][5] Typical deprotection reaction times range from 5 to 20 minutes. A common protocol involves two treatments with the piperidine solution: a short initial treatment (1-5 minutes) followed by a longer one (5-15 minutes).[6] However, for some sequences, a single 7-minute deprotection step can be sufficient.[5] It is crucial to ensure complete deprotection without prolonged exposure, which can increase the risk of side reactions.

Peptide Aggregation

Q3: My peptide synthesis is failing, with low coupling efficiency and poor yield. What could be the cause?

A common culprit for failing peptide synthesis, especially for sequences longer than 10-15 amino acids, is on-resin aggregation.[7] This phenomenon occurs when the growing peptide chains, which are attached to the solid support, interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[7][8] This aggregation can physically block access of reagents (activated amino acids and deprotection solutions) to the reactive sites, leading to incomplete coupling and deprotection steps.[7][8] Hydrophobic sequences are particularly prone to aggregation.[7][8] A visual indicator of aggregation is the failure of the peptide-resin to swell properly.[7]

Q4: How can I diagnose and troubleshoot peptide aggregation during synthesis?

Diagnosing aggregation often involves observing a gradual decrease in coupling and deprotection efficiency as the peptide chain elongates. A key indicator is a failed or weak ninhydrin test after a coupling step, signifying unreacted free amines. Slow Fmoc deprotection kinetics can also point towards aggregation.[6]

Here is a troubleshooting workflow to address peptide aggregation:

Aggregation_Troubleshooting cluster_conditions Condition Modifications cluster_disruptors Structural Modifications Start Problem: Suspected Peptide Aggregation Check_Swelling Observe Resin Swelling (Poor swelling indicates aggregation) Start->Check_Swelling Modify_Conditions Modify Synthesis Conditions Check_Swelling->Modify_Conditions Poor Swelling Incorporate_Disruptors Incorporate Structure-Disrupting Elements Check_Swelling->Incorporate_Disruptors Persistent Issue Modify_Conditions->Incorporate_Disruptors If aggregation persists Solvent_Change Switch to NMP or add chaotropic agents (e.g., DMSO) Modify_Conditions->Solvent_Change Temp_Increase Increase coupling temperature (e.g., microwave synthesis) Modify_Conditions->Temp_Increase Sonication Apply sonication during coupling/deprotection Modify_Conditions->Sonication Resynthesize Consider Resynthesis with Optimized Strategy Incorporate_Disruptors->Resynthesize For highly problematic sequences Pseudoproline Introduce Pseudoproline Dipeptides Incorporate_Disruptors->Pseudoproline Backbone_Protection Use Backbone Protecting Groups (e.g., Dmb, Hmb) Incorporate_Disruptors->Backbone_Protection Low_Load_Resin Switch to a lower substitution resin Incorporate_Disruptors->Low_Load_Resin

Caption: Troubleshooting workflow for peptide aggregation.

Q5: What are pseudoproline dipeptides and how do they help in overcoming aggregation?

Pseudoproline dipeptides are derivatives of serine or threonine that are introduced during peptide synthesis. They act as "kink" inducers in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets that are responsible for aggregation.[9] By temporarily altering the peptide's conformation, they improve the solvation of the peptide-resin and enhance the accessibility of reagents. These backbone modifications are typically reversible and are removed during the final cleavage from the resin.

Piperidine-Induced Side Reactions

Q6: I've observed a significant impurity with a mass corresponding to my peptide minus 18 Da in a sequence containing an aspartic acid residue. What is this side reaction?

This is a classic case of aspartimide formation . It is a major side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[7] Under the basic conditions of piperidine treatment, the backbone amide nitrogen can attack the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring (the aspartimide). This intermediate can then be attacked by piperidine to form piperidide adducts, or by water during cleavage to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[7]

Aspartimide_Formation Peptide Peptide with Asp(OtBu) Aspartimide Aspartimide Intermediate (-18 Da) Peptide->Aspartimide Deprotonation & Cyclization Piperidine Piperidine (Base) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (desired path) Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis (side reaction) Piperidide Piperidide Adduct Aspartimide->Piperidide Nucleophilic attack by piperidine

Caption: Mechanism of aspartimide formation.

Q7: How can I prevent or minimize aspartimide formation?

Several strategies can be employed to mitigate aspartimide formation:

  • Use of Additives in the Deprotection Solution: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to the piperidine deprotection solution can suppress aspartimide formation.[7][10] Formic acid has also been shown to be effective.[11]

  • Backbone Protection: For Asp-Gly sequences, using a dipeptide with a backbone protecting group on the glycine residue, such as a dimethoxybenzyl (Dmb) or trimethoxybenzyl (Tmb) group, can effectively prevent this side reaction.[7][11]

  • Use of Alternative Protecting Groups for Asp: Employing a protecting group on the aspartic acid side chain that is more stable to piperidine but still removable during final cleavage can be beneficial.

  • Modified Deprotection Conditions: Using a weaker base for Fmoc removal, such as piperazine or morpholine, can reduce the incidence of aspartimide formation, although deprotection times may need to be extended.[10][11]

Q8: I am synthesizing a peptide containing cysteine and have detected an impurity with a mass increase of 51 Da. What is the likely cause?

This mass shift corresponds to the formation of a 3-(1-piperidinyl)alanine adduct.[7] This side reaction occurs with C-terminal cysteine residues. The basic conditions of piperidine treatment can catalyze the elimination of the protected sulfhydryl group of cysteine to form a dehydroalanine intermediate. Piperidine then acts as a nucleophile and adds to this intermediate, resulting in the +51 Da modification.[7] Utilizing a sterically bulky protecting group for the cysteine side chain, such as a trityl (Trt) group, can help to minimize this side reaction.[7]

Q9: Can piperidine cause racemization during peptide synthesis?

While the primary cause of racemization is often the activation step during coupling, prolonged exposure to basic conditions, including the piperidine solution for Fmoc deprotection, can contribute to the epimerization of certain amino acids.[12] Amino acids with electron-withdrawing side chains, such as phenylglycine, are more susceptible to racemization via abstraction of the α-proton.[12][13] Histidine and cysteine are also known to be prone to racemization.[7] To minimize this, it is important to use the shortest effective deprotection times and to consider using racemization-suppressing additives like HOBt or HOAt during the coupling step.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Failed Synthesis

When a peptide synthesis fails to yield the desired product, a systematic investigation is crucial.

Step 1: Analyze the Crude Product

  • Method: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Purpose: To identify the major components of the crude product. Look for the expected mass of the target peptide, as well as masses corresponding to deletion sequences, truncations, or known side products (e.g., +51 Da for piperidinylalanine, -18 Da for aspartimide).

Step 2: Review the Synthesis Protocol

  • Method: Scrutinize the synthesis log.

  • Purpose: Check for any deviations from the intended protocol. Verify the correctness of reagents, concentrations, reaction times, and washing steps.

Step 3: Isolate the Problematic Step

  • Method: If possible, analyze intermediate products.

  • Purpose: If the synthesis fails at a specific point, it may indicate a particularly "difficult" sequence that is prone to aggregation. Sequence prediction tools can help identify such regions.

Step 4: Implement Corrective Actions

  • Method: Based on the analysis, apply targeted solutions.

  • Purpose:

    • Aggregation: See Guide 2.

    • Specific Side Reactions: See Guide 3.

    • General Low Purity: Re-evaluate coupling and deprotection times, consider double coupling for difficult residues.

Guide 2: Protocol for Mitigating Peptide Aggregation
StrategyProtocolRationale
Solvent Modification 1. Replace DMF with N-methyl-2-pyrrolidone (NMP) as the primary solvent. 2. Alternatively, add 10-20% dimethyl sulfoxide (DMSO) to the DMF.NMP and DMSO are better solvents for disrupting secondary structures and improving solvation of the peptide-resin.[7]
Elevated Temperature 1. Perform the coupling reactions at an elevated temperature (e.g., 50-75°C), often facilitated by a microwave peptide synthesizer.Increased temperature provides kinetic energy to disrupt intermolecular hydrogen bonds causing aggregation.[7]
Chaotropic Salts 1. Add chaotropic salts such as LiCl or KSCN to the reaction mixture.These salts disrupt the structure of water and interfere with hydrogen bonding, thereby reducing aggregation.[7]
Backbone Protection 1. For problematic sequences, introduce pseudoproline dipeptides at specific Ser or Thr residues. 2. Use N-substituted glycine derivatives (e.g., Fmoc-(Dmb)Gly-OH) at Gly residues.These modifications introduce a "kink" in the peptide backbone, preventing the formation of ordered secondary structures.[9]
Guide 3: Protocol for Preventing Piperidine-Induced Side Reactions
Side ReactionPreventive ProtocolMechanism of Action
Aspartimide Formation 1. Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M Oxyma Pure. 2. Use this solution for all Fmoc deprotection steps.The acidic additive protonates the deprotected amine, reducing its nucleophilicity and preventing the initial intramolecular cyclization step.[7]
3-(1-Piperidinyl)alanine Formation 1. For peptides with C-terminal cysteine, use Fmoc-Cys(Trt)-OH for the first coupling. 2. Ensure standard deprotection times are not excessively long.The bulky trityl protecting group sterically hinders the β-elimination reaction that initiates the formation of the dehydroalanine intermediate.[7]
Racemization 1. Minimize piperidine exposure by using the shortest effective deprotection times. 2. During coupling, use an activation method that includes a racemization suppressant (e.g., HOBt, HOAt).[7]Reduced exposure to base minimizes the opportunity for α-proton abstraction. Additives form active esters that are less prone to racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • van der Vliet, B. J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]

  • Nardone, B., & de la Torre, B. G. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Amino Acids, Peptides and Proteins. Retrieved from [Link]

  • Gombert, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Retrieved from [Link]

  • S. G. Manjare, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Urban, S., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]

  • Zhang, W., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Jadhav, S., et al. (2021). Determination of Aspartimide and Pyrrolidide Formation, and... ResearchGate. Retrieved from [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]

  • Apsari, P. P., & Wessjohann, L. A. (2023). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Delan, L., & Beyermann, M. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

Sources

Optimization

Preventing aspartimide formation during Fmoc deprotection with piperidine

A Senior Application Scientist's Guide to Prevention and Troubleshooting Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering the persistent challenge of aspartimid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Prevention and Troubleshooting

Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering the persistent challenge of aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This guide provides in-depth technical information, actionable troubleshooting advice, and validated protocols to help you mitigate this problematic side reaction and ensure the integrity of your synthetic peptides.

Understanding the Problem: The Mechanism of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at aspartic acid (Asp) residues during the piperidine-mediated removal of the Fmoc protecting group.[1][2] The process is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to Asp. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring, known as an aspartimide.[1][3]

This cyclic intermediate is highly susceptible to nucleophilic attack by piperidine or other nucleophiles present in the reaction mixture. This can lead to the formation of a mixture of unwanted byproducts, including α- and β-piperidide adducts, as well as racemized α- and β-aspartyl peptides.[1] These impurities are often difficult to separate from the desired peptide due to similar masses and chromatographic properties, leading to reduced yields and compromised purity.

Several factors influence the propensity for aspartimide formation, including the sequence of the peptide, with Asp-Gly motifs being particularly susceptible due to the lack of steric hindrance from the glycine residue.[3][4] Other residues C-terminal to Asp that are prone to this side reaction include Asn, Ser, and Thr.[4] Reaction conditions such as temperature, the choice of base, and solvent polarity also play a significant role.[4]

Aspartimide_Formation Peptide Fmoc-Asp(OR)-Xaa-Peptide Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated + Piperidine - Fmoc Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (minor) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis (major) Piperidide Piperidide Adducts (Side Products) Aspartimide->Piperidide + Piperidine Racemized Racemized Peptides Aspartimide->Racemized Epimerization

Figure 1. Mechanism of Aspartimide Formation and Subsequent Side Reactions.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to aspartimide formation in a practical, question-and-answer format.

Q1: I've identified a significant impurity with the same mass as my target peptide. Could this be an aspartimide-related byproduct?

A1: Yes, this is a classic indicator of aspartimide formation. The rearrangement to a β-aspartyl peptide is a mass-neutral event, meaning the resulting impurity will have the same molecular weight as your desired α-aspartyl peptide, making it undetectable by mass spectrometry alone. These isomers are also notoriously difficult to separate by standard reverse-phase HPLC. To confirm, you may need to employ advanced analytical techniques such as enzymatic digestion followed by LC-MS/MS analysis or specialized NMR spectroscopy.

Q2: My peptide contains an Asp-Gly sequence, and I'm seeing significant aspartimide formation. What is my first line of defense?

A2: For highly susceptible sequences like Asp-Gly, modifying the Fmoc deprotection cocktail is the most straightforward initial approach. The addition of an acidic additive can help buffer the basicity of the piperidine solution, thereby reducing the deprotonation of the backbone amide that initiates the side reaction.[1][4]

A common and effective strategy is the addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution.[1][5] However, be aware that HOBt is often supplied wetted with water, which can introduce a nucleophile into the system.[5] An alternative, and often more effective, additive is ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6]

Additive to 20% Piperidine/DMFConcentrationEfficacy in Reducing AspartimideReference
HOBt0.1 MSignificant Reduction[1][5]
Oxyma0.1 M - 0.5 MHighly Effective[1][6]
Formic Acid5% (v/v)Effective, but can risk acid-labile linkers[1]
Q3: I've tried adding HOBt, but I'm still observing unacceptable levels of aspartimide. What are my other options?

A3: If acidic additives are insufficient, you have several other powerful strategies at your disposal:

  • Employ a sterically hindered Asp protecting group: The standard tert-butyl (OtBu) protecting group offers minimal steric hindrance.[4] Switching to a bulkier protecting group can physically obstruct the nucleophilic attack of the backbone amide. Several alternatives have been developed for this purpose.

Asp Protecting GroupKey FeatureReference
Fmoc-Asp(OMpe)-OHIncreased steric bulk
Fmoc-Asp(OBno)-OHVery effective at reducing aspartimide
Fmoc-Asp(ODmp)-OHBulkier alternative to OtBu[7]
  • Utilize backbone protection: Protecting the backbone amide nitrogen of the residue following the Asp can completely prevent aspartimide formation by eliminating the nucleophile required for the cyclization reaction.[8] The 2,4-dimethoxybenzyl (Dmb) group is a common choice for this purpose.[8][9] This is often accomplished by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[3][9]

  • Modify the Deprotection Base: While 20% piperidine in DMF is the standard, alternative, less nucleophilic or weaker bases can be used. Piperazine has been shown to be effective at Fmoc removal while suppressing aspartimide formation.[5] More recently, dipropylamine (DPA) has been reported as a cost-effective alternative that significantly reduces aspartimide formation compared to piperidine.[6]

Q4: Can I use elevated temperatures during microwave-assisted SPPS if my sequence is prone to aspartimide formation?

A4: Elevated temperatures, while beneficial for improving coupling efficiency in "difficult" sequences, can significantly accelerate the rate of aspartimide formation.[1][10] If you are using microwave-assisted synthesis, it is crucial to carefully manage the temperature. If aspartimide formation is a concern, consider using lower microwave power and shorter irradiation times.[10] In some cases, it may be necessary to perform the deprotection steps at room temperature, even if the coupling steps are heated.

Preventative Protocols & Methodologies

Proactive prevention is always the best strategy. Below are detailed protocols for minimizing aspartimide formation.

Protocol 1: Modified Fmoc Deprotection with Oxyma

This protocol is a robust first-line defense for sequences with a moderate to high risk of aspartimide formation.

Objective: To reduce the basicity of the deprotection solution and suppress aspartimide formation.

Materials:

  • 20% (v/v) Piperidine in high-purity DMF

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Peptide-resin

Procedure:

  • Prepare a fresh deprotection solution of 20% piperidine in DMF containing 0.1 M Oxyma.

  • Drain the coupling solvent from the peptide-resin.

  • Add the deprotection solution to the resin and mix for the desired deprotection time (e.g., 2 x 10 minutes).

  • Drain the deprotection solution and wash the resin thoroughly with DMF.

  • Proceed with the next coupling step.

Protocol_1 Start Start: Peptide-Resin after Coupling Drain_Coupling Drain Coupling Solvent Start->Drain_Coupling Add_Deprotection Add 20% Piperidine / 0.1M Oxyma in DMF Drain_Coupling->Add_Deprotection Mix Mix (e.g., 2 x 10 min) Add_Deprotection->Mix Drain_Deprotection Drain Deprotection Solution Mix->Drain_Deprotection Wash Wash with DMF Drain_Deprotection->Wash End End: Ready for Next Coupling Wash->End

Figure 2. Workflow for Modified Fmoc Deprotection with Oxyma.

Protocol 2: Incorporation of a Dmb-Protected Dipeptide

This protocol is recommended for highly problematic sequences, such as those containing multiple Asp-Gly motifs, where complete suppression of aspartimide formation is critical.

Objective: To completely prevent aspartimide formation by protecting the backbone amide nitrogen.

Materials:

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide

  • Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Swell the peptide-resin in DMF.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid.

  • Dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide and coupling reagents in DMF.

  • Add the activated amino acid solution to the resin and couple for the recommended time.

  • Wash the resin thoroughly with DMF.

  • Proceed with the synthesis. The subsequent Fmoc deprotection will remove the Fmoc group from the Asp residue, and the Dmb group will remain on the glycine nitrogen, preventing cyclization. The Dmb group is removed during the final TFA cleavage.

Conclusion

Aspartimide formation is a complex and sequence-dependent side reaction that can significantly impact the success of Fmoc-based solid-phase peptide synthesis. By understanding the underlying mechanism and the factors that promote its occurrence, researchers can make informed decisions to mitigate this problem. A multi-faceted approach, starting with modified deprotection conditions and escalating to the use of specialized protecting groups and backbone protection for the most challenging sequences, will enable the synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to troubleshoot and prevent aspartimide formation, ultimately leading to more successful and reliable peptide synthesis outcomes.

References

  • Anonymous. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]

  • ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]

  • Michels, T., Dölling, R., & Haberkorn, U. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(23), 5892-5895. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Thomas, A., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 949. [Link]

  • Giraud, M., Côté, S., & Biron, E. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4212-4218. [Link]

  • Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(2), 92-97. [Link]

  • Michels, T., Dölling, R., & Haberkorn, U. (2012). Prevention of aspartimide formation during peptide synthesis. AAPPTEC. [Link]

  • Packman, L. C. (2009). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [Link]

  • Thomas, A., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. National Institutes of Health. [Link]

Sources

Troubleshooting

Stability of piperidine in DMF and potential side reactions

Topic: Stability of Piperidine in DMF and Potential Side Reactions Role: Senior Application Scientist Context: Technical Support Center Guide Executive Summary Is 20% Piperidine in DMF stable? Yes, but with caveats.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Piperidine in DMF and Potential Side Reactions Role: Senior Application Scientist Context: Technical Support Center Guide

Executive Summary

Is 20% Piperidine in DMF stable? Yes, but with caveats. Under ideal storage conditions (anhydrous, dark, 4°C), 20% (v/v) piperidine in N,N-dimethylformamide (DMF) is chemically stable for 4–8 weeks . However, "stability" is context-dependent. While the reagent itself degrades slowly, the accumulation of degradation byproducts (like N-formylpiperidine) or the absorption of atmospheric CO₂ (forming piperidine carbonate) can compromise sensitive Solid-Phase Peptide Synthesis (SPPS) applications.

For GMP or high-fidelity synthesis, we recommend a 2-week maximum shelf life to mitigate undetected loss of basicity or introduction of impurities.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I see a white precipitate in my Piperidine/DMF bottle. Is it safe to use?

Verdict: DO NOT USE. Cause: This is likely Piperidine Carbonate or Piperidine Hydrochloride .

  • Mechanism: Piperidine is a strong secondary base (

    
    ). If the bottle is left uncapped, it reacts with atmospheric CO₂ to form carbamate salts (solids). Alternatively, if stored near acidic fumes (like HCl or TFA), it forms hydrochloride salts.
    
  • Impact: The effective concentration of free piperidine decreases, leading to incomplete Fmoc removal.[1] The solids can also clog synthesizer lines.

Q2: My solution has turned yellow over time. Why?

Verdict: Use with caution (Analytical only), Discard for Synthesis. Cause: Oxidation of amine impurities or DMF degradation.

  • Mechanism: Commercial DMF often contains trace amounts of dimethylamine (DMA). Over time, amines oxidize to form colored N-oxides or other conjugated species.

  • Impact: While the deprotection capability might remain, these chromophores can interfere with UV monitoring (typically 301 nm) used to track Fmoc removal, leading to false positives in deprotection monitoring.

Q3: Can I use NMP (N-methylpyrrolidone) instead of DMF to improve stability?

Verdict: Yes. Insight: Piperidine in NMP is generally more stable and has better solvation properties for difficult sequences (preventing aggregation). However, NMP is significantly more expensive. For standard synthesis, fresh DMF solutions are the most cost-effective approach.

Part 2: Deep Dive – Chemical Stability & Side Reactions

Reagent Degradation: The Formylation Pathway

The primary degradation pathway intrinsic to the solution is the transamidation reaction between piperidine and DMF.

  • The Reaction: DMF acts as a formylating agent.[2][3][4] The nucleophilic nitrogen of piperidine attacks the carbonyl carbon of DMF.

  • Kinetics: This reaction is slow at room temperature because dimethylamine (the leaving group) is a poor leaving group compared to halides. However, heat (>30°C) accelerates this process.

  • Product: N-Formylpiperidine. This is a non-basic amide, meaning it cannot remove Fmoc groups.

Application Side Reactions: Aspartimide Formation

While the reagent solution is stable, its use can trigger severe side reactions in the peptide chain. The most critical is Aspartimide Formation , catalyzed by piperidine.

  • Mechanism: The basic conditions promote the deprotonation of the amide bond nitrogen adjacent to Aspartic Acid (Asp). This nitrogen attacks the Asp side-chain ester (usually OtBu), forming a cyclic imide (Aspartimide).

  • Consequence: This ring is unstable and opens to form a mixture of

    
    -peptides (desired) and 
    
    
    
    -peptides (impurity, +18 Da mass shift often indistinguishable by MS alone).

Part 3: Visualizing the Mechanisms

Diagram 1: Reagent Degradation & Side Reaction Pathways

This diagram illustrates two distinct pathways:

  • Reagent Aging: How the solution degrades in the bottle.

  • Peptide Damage: How the reagent damages the peptide during synthesis.

PiperidineStability cluster_0 Reagent Bottle (Storage) cluster_1 Peptide Synthesis (On-Resin) Pip Piperidine NFP N-Formylpiperidine (Non-basic impurity) Pip->NFP Slow Transamidation (Heat/Time) PipCarb Piperidine Carbonate (White Precipitate) Pip->PipCarb Reaction with CO2 FmocPep Fmoc-Peptide-Resin Pip->FmocPep Desired Deprotection AspPep Asp(OtBu)-Gly Sequence Pip->AspPep Base Catalysis DMF DMF (Solvent) DMF->NFP Formyl donor CO2 Atmospheric CO2 CO2->PipCarb AspImide Aspartimide (Cyclic Side Product) AspPep->AspImide -OtBu (Cyclization) BetaPep Beta-Peptide (Isomerization) AspImide->BetaPep Ring Opening

Caption: Figure 1. Dual pathways of piperidine reactivity. Left: Degradation of the reagent itself during storage.[5] Right: Piperidine-induced side reactions on the peptide backbone.

Part 4: Quantitative Data & Specifications

Stability Comparison Table

The following data summarizes the operational windows for piperidine solutions based on internal QC metrics.

ParameterFresh Solution (Day 0)Aged Solution (Week 4, 25°C)Aged Solution (Week 8, 25°C)Status
Piperidine Conc. 20.0% v/v~19.8% v/v~19.2% v/vPass
Water Content < 0.05%0.1 - 0.2% (Hygroscopic)> 0.5%Caution
Appearance Clear, ColorlessClear, Slight YellowYellow/PrecipitateFail
Fmoc Removal Efficiency 99.9% (3 min)99.5% (3 min)< 98% (Requires double time)Fail
Impurity (N-Formyl) Not DetectedTrace (< 0.1%)Detectable (> 0.5%)Caution

Part 5: Standard Operating Procedures (SOPs)

SOP 1: Preparation of 20% Piperidine in DMF

Objective: Prepare 1 Liter of deprotection solution.

  • Reagent Quality: Ensure DMF is "Peptide Synthesis Grade" (low amine, low water). Piperidine should be 99%+ purity.

  • Safety: Work in a fume hood. Piperidine is toxic and flammable.

  • Measurement:

    • Measure 800 mL of DMF into a clean, dry 1L graduated cylinder.

    • Add 200 mL of Piperidine. (Note: Exothermic mixing may occur; add slowly).

  • Mixing: Transfer to a brown glass bottle (amber protects from light). Invert 10 times to mix.

  • Degassing (Optional but Recommended): Sonicate for 5 minutes to remove dissolved CO₂ and Oxygen.

  • Labeling: Label with Date of Prep and Expiration Date (4 weeks) .

SOP 2: QC Check for Aged Solutions

Objective: Verify if an old bottle is safe to use.

  • Visual Inspection: Check for white crystals on the rim or bottom. If present

    
    Discard .
    
  • Odor Test: A strong "fishy" smell is normal (piperidine). A sharp, acrid smell suggests high formic acid/amine content

    
    Discard .
    
  • Functional Test (The "Spot Test"):

    • Take a small amount of Fmoc-amino acid resin (e.g., 5 mg).

    • Add 200 µL of the aged piperidine solution.

    • Wait 5 minutes.

    • Wash resin and perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Result: If the test is not strongly positive (dark blue), the deprotection failed

      
      Discard Solution .
      

References

  • ResearchGate (Discussion). How long are peptide synthesis reagents stable? (Expert consensus on shelf-life and degradation). [Link]

  • Luna, O. et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. (Comparison of piperidine stability and efficiency). [Link]

  • Common Organic Chemistry. Formylation of Amines using DMF. (Mechanistic insight into the side reaction). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to H-NMR Spectrum Analysis of Piperidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and natural products necessitates a robust understan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is a cornerstone of molecular design. Its prevalence in pharmaceuticals and natural products necessitates a robust understanding of its structural and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as the premier analytical technique for elucidating these features in solution. This guide provides an in-depth comparison of the ¹H-NMR analysis of various piperidine derivatives, grounded in experimental data and advanced spectroscopic strategies.

Part 1: The Fundamentals of Piperidine ¹H-NMR

The spectral complexity of piperidine derivatives arises from their non-planar, dynamic nature. The six-membered ring predominantly adopts a chair conformation to minimize steric and torsional strain. This conformation creates two distinct proton environments: axial (pointing perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator).

At room temperature, these chair forms rapidly interconvert in a process known as ring inversion . If this inversion is fast on the NMR timescale, axial and equatorial protons are averaged, leading to simplified spectra. However, bulky substituents or low temperatures can slow this inversion, allowing for the distinct observation of both axial and equatorial signals.

Key ¹H-NMR parameters for analysis include:

  • Chemical Shift (δ): Axial protons are typically shielded (found at a lower ppm) compared to their equatorial counterparts due to anisotropic effects from C-C single bonds.

  • Coupling Constants (J): The dihedral angle between adjacent protons dictates the magnitude of their splitting. Large diaxial couplings (³J_ax,ax ≈ 10-13 Hz) are characteristic and diagnostically crucial, whereas axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (≈ 2-5 Hz).[1]

dot graph G { layout="neato"; node [shape=circle, style=filled, fixedsize=true, width=0.3, label=""]; edge [color="#5F6368"]; bgcolor="transparent";

// Chair 1 N1 [pos="0,1!", label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [pos="1.2,0.5!"]; C6 [pos="-1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C5 [pos="-1.2,-0.5!"]; C4 [pos="0,-1!"];

// Bonds for Chair 1 N1 -- C2; N1 -- C6; C2 -- C3; C6 -- C5; C3 -- C4; C5 -- C4;

// Protons for Chair 1 node [shape=plaintext, fontsize=10]; H2a [pos="1.5,1!", label="Hax"]; H2e [pos="1.8,0.2!", label="Heq"]; H6a [pos="-1.5,1!", label="Hax"]; H6e [pos="-1.8,0.2!", label="Heq"];

// Equilibrium Arrow node [shape=none, style=none, fontsize=20]; eq [pos="2.8,0!", label="⇌"];

// Chair 2 N1_2 [pos="5.6,1!", label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_2 [pos="4.4,0.5!"]; C6_2 [pos="6.8,0.5!"]; C3_2 [pos="4.4,-0.5!"]; C5_2 [pos="6.8,-0.5!"]; C4_2 [pos="5.6,-1!"];

// Bonds for Chair 2 N1_2 -- C2_2; N1_2 -- C6_2; C2_2 -- C3_2; C6_2 -- C5_2; C3_2 -- C4_2; C5_2 -- C4_2;

// Protons for Chair 2 node [shape=plaintext, fontsize=10]; H2a_2 [pos="4.1,1!", label="Heq"]; H2e_2 [pos="3.8,0.2!", label="Hax"]; H6a_2 [pos="7.1,1!", label="Heq"]; H6e_2 [pos="7.4,0.2!", label="Hax"]; } dot Figure 1: Chair-chair interconversion of the piperidine ring.

Part 2: Comparative ¹H-NMR Analysis of Piperidine Derivatives

Substituents on either the nitrogen or the carbon atoms of the piperidine ring significantly alter its ¹H-NMR spectrum. This section compares the spectral data of unsubstituted piperidine with N-substituted and C-substituted derivatives.

Case Study 1: The Impact of N-Substitution

The substituent on the nitrogen atom profoundly influences the chemical shifts of the adjacent α-protons (H2/H6). Electron-withdrawing groups, such as an acetyl group, deshield these protons, shifting their signals downfield.

CompoundH2/H6 (α) (ppm)H3/H5 (β) (ppm)H4 (γ) (ppm)Key Observations
Piperidine ~2.79[2]~1.58[2]~1.49[2]Signals are broad due to rapid ring and nitrogen inversion.
N-Acetylpiperidine ~3.4-3.6~1.6~1.5Significant downfield shift of H2/H6 due to the amide's electron-withdrawing effect. Rotational isomers (rotamers) may be observed due to the partial double bond character of the C-N amide bond.[3]
N-Benzylpiperidine ~2.3-2.4~1.5~1.4The benzyl group causes a slight upfield shift compared to piperidine due to its electron-donating nature.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The presence of an N-acetyl group introduces restricted rotation around the amide bond, which can lead to the appearance of two distinct sets of signals for the ring protons at lower temperatures, a phenomenon that can be studied using dynamic NMR (D-NMR) techniques.[3][4]

Case Study 2: The Impact of C4-Substitution

A substituent at the C4 position breaks the molecule's symmetry, making the H2/H6 and H3/H5 protons chemically non-equivalent. This leads to more complex splitting patterns.

CompoundH2ax/H6ax (ppm)H2eq/H6eq (ppm)H3ax/H5ax (ppm)H3eq/H5eq (ppm)Key Observations
Piperidine ~2.79 (averaged)~2.79 (averaged)~1.58 (averaged)~1.58 (averaged)Protons at C2/C6 and C3/C5 are chemically equivalent.
4-Phenylpiperidine ~2.6-2.7~3.1-3.2~1.6-1.7~1.8-1.9The phenyl group's anisotropic effect deshields equatorial protons more than axial ones. All ring CH₂ groups give rise to distinct axial and equatorial signals.

The orientation of the C4-substituent (axial vs. equatorial) is critical. A bulky substituent will strongly prefer the equatorial position to minimize 1,3-diaxial interactions. This conformational locking simplifies the spectrum, allowing for clear identification of axial and equatorial protons and their respective coupling constants.

Part 3: Advanced NMR Techniques for Unambiguous Assignment

For complex or novel piperidine derivatives, 1D ¹H-NMR alone may be insufficient for complete structural elucidation. Two-dimensional (2D) NMR experiments are indispensable for confirming assignments.

G cluster_1D 1D NMR cluster_2D 2D NMR Correlation cluster_output Structural Information HNMR ¹H-NMR Spectrum COSY ¹H-¹H COSY HNMR->COSY H-H Connectivity (through-bond) HSQC ¹H-¹³C HSQC HNMR->HSQC Direct C-H Attachment NOESY ¹H-¹H NOESY HNMR->NOESY H-H Proximity (through-space) CNMR ¹³C-NMR Spectrum CNMR->HSQC Direct C-H Attachment Structure Final Structure & Conformation COSY->Structure HSQC->Structure NOESY->Structure

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying proton-proton coupling networks.[5][6] Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled (typically 2-3 bonds apart). This allows for a "walk" around the piperidine ring, connecting H2 to H3, H3 to H4, and so on.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for assigning carbon resonances and confirming proton assignments, especially when signals overlap in the 1D ¹H spectrum.[7]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity.[8][9] This is the definitive experiment for determining stereochemistry. For a piperidine in a locked chair conformation, strong NOE cross-peaks will be observed between axial protons on the same side of the ring (e.g., H2ax and H4ax), a key diagnostic feature.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is paramount for solution-state analysis, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
¹H-NMR Spectroscopy Detailed solution-state structure, conformation, dynamics, and stereochemistry.Non-destructive; provides rich structural detail in the relevant solution phase.Can be insensitive for very low concentrations; complex spectra may require advanced techniques for full interpretation.[10]
¹³C-NMR Spectroscopy Number and electronic environment of unique carbon atoms.Simpler spectra (proton-decoupled); wide chemical shift range reduces overlap.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS).Extremely sensitive; provides accurate mass information.Provides no information on stereochemistry or conformation; isomers are often indistinguishable.
X-ray Crystallography Precise solid-state 3D structure.Provides unambiguous atomic coordinates and bond lengths/angles.Requires a suitable single crystal; the solid-state conformation may not be the same as the biologically relevant solution-state conformation.

Part 5: Standard Operating Protocols

Protocol 1: Standard 1D ¹H-NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: Deuterated solvents are used to avoid large solvent signals in the spectrum. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H-NMR spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum to the TMS signal. Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign the structure.

Protocol 2: 2D ¹H-¹H COSY Experiment
  • Sample Preparation: Use the same sample prepared for the 1D ¹H-NMR. A slightly more concentrated sample may improve signal-to-noise.

  • Acquisition Setup: Load a standard COSY pulse sequence program on the spectrometer. Set the spectral width to encompass all proton signals.

  • Run Experiment: The acquisition time for a COSY experiment is longer than for a 1D spectrum, typically ranging from 30 minutes to a few hours, depending on the sample concentration.

  • Processing: Process both dimensions of the 2D data using Fourier transformation.

  • Analysis: The resulting spectrum will show the 1D spectrum along the diagonal. Off-diagonal cross-peaks indicate J-coupling between the correlated protons. Trace the connectivity from one proton to its neighbors to map out the spin systems of the molecule.[5]

Conclusion

The ¹H-NMR analysis of piperidine derivatives is a powerful but nuanced field. A thorough understanding of conformational dynamics and the influence of substituents is essential for accurate spectral interpretation. While 1D ¹H-NMR provides a wealth of information, its strategic combination with 2D techniques like COSY and NOESY offers an unparalleled level of confidence in structural and stereochemical assignments. By comparing these robust NMR methods with other analytical techniques, researchers can build a comprehensive and validated understanding of their molecules, accelerating the pace of discovery and development.

References

  • Manikandan, P., & Ponnuswamy, M. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 834-840. [Link]

  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]

  • The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. [Link]

  • Jirgensons, A., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]

  • ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(20), 6224-6233. [Link]

  • Accounts of Chemical Research. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Review articles in NMR SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D NMR spectra of complex VI (CDCl3): COSY (a) and NOESY (b). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. Retrieved from [Link]

  • MDPI. (n.d.). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Introduction to Biological NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • YouTube. (2023, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. [Link]

  • International Journal of Creative Research Thoughts. (2021). STUDY OF NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY WITH APPLICATIONS: A COMPREHENSIVE REVIEW. [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Prime Scholars. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]

  • RCSB PDB. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). SDBS: Integrated spectral database system for organic compounds, World Wide Web. Retrieved from [Link]

  • YouTube. (2022, January 22). SDBS database | NMR | IR | Mass | Organic compounds. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Strategies for Homologous Piperidine Alkaloids

Executive Summary Characterizing homologous piperidine alkaloids (e.g., piperine, coniine, solenopsins, and Senna alkaloids) presents a distinct analytical challenge due to their structural similarity. Homologs often dif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing homologous piperidine alkaloids (e.g., piperine, coniine, solenopsins, and Senna alkaloids) presents a distinct analytical challenge due to their structural similarity. Homologs often differ only by methylene (


) units in alkyl side chains, while stereoisomers (cis/trans) share identical masses.

This guide compares the two dominant analytical architectures: GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Tandem Mass Spectrometry). While GC-MS remains the gold standard for library matching of volatile non-polar alkaloids, LC-ESI-MS/MS is superior for analyzing polar derivatives, minimizing thermal degradation, and elucidating novel homologs via high-resolution fragmentation pathways.

Part 1: The Analytical Challenge

Piperidine alkaloids consist of a saturated heterocyclic six-membered ring containing one nitrogen atom. The analytical difficulty arises from two factors:

  • Homology: Side chains of varying lengths (e.g.,

    
     vs 
    
    
    
    ) create series of compounds with identical fragmentation patterns but shifted molecular ions.
  • Stereochemistry: Many piperidine alkaloids possess chiral centers (e.g., at C-2 and C-6 positions). Mass spectrometry alone cannot distinguish enantiomers without chiral chromatography or ion mobility separation.

Part 2: Comparative Technology Review

The following table contrasts the performance of the two primary methodologies.

Table 1: GC-EI-MS vs. LC-ESI-MS/MS Performance Matrix
FeatureGC-EI-MS (Traditional)LC-ESI-MS/MS (Modern/High-Res)
Ionization Energy Hard (70 eV): Extensive fragmentation.Soft: Generates

precursor ions.
Molecular Ion (

)
Often weak or absent due to rapid

-cleavage.
Dominant base peak; critical for formula confirmation.
Isomer Separation Excellent for diastereomers via Retention Indices (RI).Requires Chiral columns or Ion Mobility (IM-MS).
Sample Prep Requires derivatization (TMS/TFA) if polar groups (-OH, -COOH) are present.Minimal; compatible with crude polar extracts.
Limit of Detection

g/mL range (Scan mode); ng/mL (SIM).
pg/mL range (MRM mode).[1]
Best Application Known alkaloid fingerprinting (e.g., Piper nigrum oil).Novel homolog discovery & metabolic profiling (e.g., Senna extracts).[2]

Part 3: Mechanistic Insight & Fragmentation Pathways

Understanding the fragmentation mechanism is vital for interpreting MS data of homologs.[3]

The -Cleavage Rule (Dominant in EI-MS)

In Electron Ionization (EI), the radical cation located on the nitrogen triggers the cleavage of the C-C bond adjacent to the nitrogen (the


-bond).[3]
  • Mechanism: The radical site on the nitrogen induces homolytic cleavage, expelling the alkyl side chain as a neutral radical and leaving a resonance-stabilized iminium ion.

  • Diagnostic Utility: For 2-substituted piperidines, this yields specific ring fragments. If the ring is unsubstituted, the base peak is often

    
     84 .
    
  • Homolog Differentiation: Because the side chain is lost, homologs often yield identical base peaks. You must look for the weak molecular ion or use Soft Ionization (CI or ESI) to see the mass difference.

ESI-MS/MS Fragmentation

In Electrospray Ionization (ESI), the protonated molecule


 is selected and fragmented (CID).
  • Pathway: Fragmentation often involves neutral losses of water (

    
    , -18 Da) if hydroxyl groups are present, or retro-Diels-Alder (RDA) type ring openings.
    
  • Homolog Identification: Unlike EI, ESI preserves the side chain in the precursor ion. A homolog series will appear as peaks separated by 14 Da (

    
    ) or 28 Da  (
    
    
    
    ).
Visualization: Fragmentation Logic

FragmentationPathway M_Ion Precursor Ion [M+H]+ or M+. Alpha_Cleavage α-Cleavage (Rate Determining) M_Ion->Alpha_Cleavage Ionization Side_Chain Neutral Loss (Alkyl Radical) Alpha_Cleavage->Side_Chain Loss of R• Iminium Iminium Ion (Diagnostic Peak) Alpha_Cleavage->Iminium m/z 84, 98... Ring_Open Ring Opening (Secondary Frag) Iminium->Ring_Open High Energy

Caption: Logical flow of piperidine alkaloid fragmentation. The


-cleavage is the primary diagnostic event yielding stable iminium ions.

Part 4: Validated Experimental Protocol

This protocol uses an Acid-Base extraction to isolate basic alkaloids from neutral plant lipids, followed by LC-MS/MS analysis. This method is self-validating because non-basic interferences are removed in the solvent wash steps.

Phase 1: Acid-Base Extraction (Purification)
  • Maceration: Homogenize 1g of plant material (e.g., Piper seeds or Senna leaves) in 10 mL 0.1 M HCl . Sonicate for 20 mins.

    • Why: Protonates the nitrogen (

      
      ), making alkaloids water-soluble while lipids remain non-polar.
      
  • Lipid Wash: Extract the aqueous acid phase with 10 mL Hexane . Discard the Hexane layer.

    • Why: Removes fats, waxes, and neutral terpenes that clog MS sources.

  • Basification: Adjust the aqueous phase to pH 10 using Ammonium Hydroxide (

    
    ) .
    
    • Why: Deprotonates alkaloids (

      
      ), rendering them hydrophobic.
      
  • Extraction: Extract the basic aqueous phase with 3 x 5 mL Chloroform or Dichloromethane (DCM) . Combine organic layers.

  • Drying: Dry over anhydrous

    
     and evaporate to dryness. Reconstitute in Methanol for LC-MS.
    
Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • MS Mode: Positive ESI (

    
    ).[2] Perform Data Dependent Acquisition (DDA) to capture MS/MS spectra of the top 5 most intense ions.
    
Visualization: Analytical Workflow

Workflow Sample Plant/Insect Sample Acid_Ext Acid Extraction (pH 2) (Alkaloids -> Aqueous) Sample->Acid_Ext Wash Hexane Wash (Remove Lipids) Acid_Ext->Wash Base_Adj Basify (pH 10) (Alkaloids -> Organic) Wash->Base_Adj Org_Ext CHCl3 Extraction Base_Adj->Org_Ext LCMS LC-ESI-MS/MS (C18 Column) Org_Ext->LCMS Data Homolog Identification (Δm/z 14 or 28) LCMS->Data

Caption: Validated Acid-Base extraction workflow ensuring high alkaloid purity prior to MS injection.

Part 5: Data Interpretation & Homolog Identification

When analyzing the data, use the following logic to identify homologous series.

Table 2: Diagnostic Ions for Common Piperidine Series
Alkaloid ClassDiagnostic Fragment (

)
Neutral LossInterpretation
Simple Piperidines 84 Alkyl Side ChainUnsubstituted ring. Base peak in EI-MS.
2-Methylpiperidines 98 Alkyl Side ChainMethyl group on ring (C2).
N-Methylpiperidines 98 Alkyl Side ChainMethyl group on Nitrogen.
Hydroxylated (Senna) 298, 326, 340 (

)

(-18 Da)
Characteristic of Cassine/Spectaline series.

Identification Steps:

  • Locate the Molecular Ion: In LC-MS, look for

    
    . In GC-MS, look for the highest mass peak (often weak).
    
  • Check for Nitrogen Rule: Odd molecular weight = Odd number of Nitrogens (1, 3, etc.).

  • Calculate Mass Differences:

    • Difference of 14 Da : Homologs differing by one

      
      .
      
    • Difference of 28 Da : Homologs differing by two

      
       units (common in acetate pathway biosynthesis).
      
  • Verify Ring Fragment: Ensure the MS/MS spectrum shows the diagnostic ring fragment (e.g.,

    
     84, 98, or 126) confirming the piperidine core structure.
    

References

  • Mitra, S. K. (2018). Extraction and isolation of piperine from black pepper. Retrieved from [Link]

  • Suciati, S., et al. (2023).[1] Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Retrieved from [Link]

Sources

Validation

Comparative Guide: Nucleophilic Aromatic Substitution of Pyridinium Ions with Piperidine

Executive Summary Objective: This guide evaluates the efficacy of synthesizing piperidinyl-pyridines via the Nucleophilic Aromatic Substitution ( ) of activated pyridinium salts. It contrasts this metal-free methodology...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the efficacy of synthesizing piperidinyl-pyridines via the Nucleophilic Aromatic Substitution (


) of activated pyridinium salts. It contrasts this metal-free methodology against conventional neutral pyridine substitution and Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

Core Insight: While neutral pyridines are electron-deficient, they often require forcing conditions (high heat, strong electron-withdrawing groups) to undergo


 with secondary amines like piperidine. Quaternization of the pyridine nitrogen  (forming the pyridinium ion) dramatically lowers the LUMO energy, acting as a "super-activator." This enables rapid substitution under mild conditions, often exhibiting reaction kinetics where the deprotonation of the intermediate—rather than nucleophilic addition—becomes rate-determining.

Mechanistic Profiling & Theory

The Pyridinium Advantage

The electrophilicity of the pyridine ring is significantly enhanced upon N-alkylation (e.g., methylation) or N-acylation. The positive charge on the nitrogen atom intensifies the electron withdrawal from the ring carbons (particularly positions C2 and C4), making them highly susceptible to nucleophilic attack by piperidine.

Kinetic Anomaly: The "Element Effect" Reversal

In standard


 reactions (e.g., chloronitrobenzene), the addition of the nucleophile is the Rate-Determining Step (RDS), leading to a reactivity order where Fluorine >> Chlorine due to the inductive stabilization of the Meisenheimer complex.

However, for Pyridinium ions reacting with Piperidine: Experimental evidence suggests a shift in the mechanism. The reaction is often second-order in piperidine , implying a "pre-association" mechanism where the deprotonation of the intermediate


-complex by a second piperidine molecule is rate-limiting.
  • Observed Reactivity Order:

    
    [1][2]
    
  • Implication: Unlike neutral aromatics, the leaving group's bond strength is less critical than the ability of substituents to facilitate the deprotonation step.

Mechanistic Pathway (Graphviz)

SNAr_Mechanism Start Substrate (N-Methyl-4-chloropyridinium) Complex Meisenheimer Complex (Intermediate) Start->Complex k1 (Addition) Nu Nucleophile (Piperidine) Nu->Complex Complex->Start k-1 (Reversible) TS_Deprot Transition State (Deprotonation by 2nd Piperidine) Complex->TS_Deprot k2 (RDS) + Piperidine Product Product (4-Piperidinylpyridinium salt) TS_Deprot->Product Elimination of HCl

Figure 1: Mechanistic pathway highlighting the rate-determining deprotonation step characteristic of pyridinium-piperidine systems.

Comparative Performance Analysis

The following table contrasts the Pyridinium Salt method against the two primary alternatives: High-Temperature Neutral


 and Buchwald-Hartwig Amination.

Table 1: Methodological Comparison for Piperidinyl-Pyridine Synthesis

FeatureMethod A: Pyridinium Salt

Method B: Neutral Pyridine

Method C: Buchwald-Hartwig
Substrate N-Alkyl/Acyl-HalopyridiniumNeutral HalopyridineNeutral Halopyridine
Activation Electronic (Quaternization)Thermal + EWG (e.g., -NO2)Pd-Catalyst Cycle
Conditions Mild (

C), Ethanol/MeOH
Harsh (

C), DMSO/DMF
Mild (

C), Toluene/Dioxane
Reactivity High (Fast kinetics)Low (Slow without strong EWG)High (Catalyst dependent)
Regioselectivity Excellent (C4 > C2 >> C3)Good (C4/C2 preferred)Excellent (Ligand controlled)
Atom Economy Moderate (Salt waste)HighLow (Ligand/Base waste)
Cost Low (Metal-free)LowHigh (Pd precatalysts)
Key Limitation Product is a salt (requires demethylation)Substrate limitationsResidual metal toxicity
Critical Decision Factors
  • Choose Method A (Pyridinium) if: You need to avoid transition metals (Green Chemistry), or if the final target is a quaternary ammonium salt (common in antiseptics/dyes).

  • Choose Method C (Buchwald) if: You require the neutral pyridine product directly and cannot afford the extra demethylation step required by Method A.

Detailed Experimental Protocol

Scenario: Synthesis of 1-methyl-4-(piperidin-1-yl)pyridin-1-ium iodide from 4-chloro-1-methylpyridin-1-ium iodide.

Reagents & Equipment[3]
  • Substrate: 4-Chloro-1-methylpyridinium iodide (1.0 eq)

  • Nucleophile: Piperidine (2.2 eq) – Note: Excess is used to act as the base for deprotonation.

  • Solvent: Absolute Ethanol (EtOH)

  • Workup: Diethyl ether (

    
    ), Cold Acetone.
    
Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-methylpyridinium iodide (2.55 g, 10 mmol) in 15 mL of absolute ethanol.

    • Ensure complete dissolution (sonicate if necessary). The solution should be clear/yellowish.

  • Nucleophile Addition:

    • Add piperidine (2.17 mL, 22 mmol) dropwise over 5 minutes at room temperature.

    • Observation: A color change (often to deep yellow or orange) indicates the formation of the charge-transfer complex or Meisenheimer intermediate.

  • Reaction Phase:

    • Stir the mixture at reflux (

      
      C) for 2 hours.
      
    • Monitoring: Check progress via TLC (Stationary phase: Silica; Eluent: 10% MeOH in DCM). The starting pyridinium salt spot (

      
      ) should disappear, replaced by a new polar spot.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Add 20 mL of cold acetone or diethyl ether to induce precipitation of the product and the piperidinium iodide byproduct.

    • Purification: Recrystallize the crude solid from Ethanol/Ether. The piperidinium hydroiodide salt (byproduct) is more soluble in cold ethanol than the quaternary product.

    • Filter the crystals and wash with cold ether.

  • Validation:

    • 1H NMR (

      
      ):  Look for the upfield shift of the pyridine ring protons (due to the electron-donating piperidine) compared to the starting material. The 
      
      
      
      -protons (C2/C6) usually appear as a doublet around
      
      
      8.0-8.5 ppm.
Experimental Workflow Diagram

Protocol_Flow Step1 Dissolve Substrate (4-Cl-Py-Me+ I-) in EtOH Step2 Add Piperidine (2.2 eq) Dropwise @ RT Step1->Step2 Step3 Reflux (78°C) 2 Hours Step2->Step3 Step4 Concentrate & Precipitate (Add Cold Acetone/Ether) Step3->Step4 Step5 Filtration & Recrystallization Step4->Step5 Validation Validation: 1H NMR / Mass Spec Step5->Validation

Figure 2: Operational workflow for the synthesis of piperidinyl-pyridinium salts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease piperidine equivalents to 3.0 or add a non-nucleophilic base (e.g.,

) to scavenge protons.
No Precipitation Product too solubleSwitch antisolvent from Acetone to

or Hexane.
Regio-isomers Attack at C2 vs C4If using 3-halopyridinium, steric hindrance usually directs piperidine to C2/C6. Use C4-blocked substrates to force C2 substitution.
Hydrolysis Wet solventPiperidine can act as a base to hydrolyze the C-Cl bond if water is present. Use anhydrous EtOH.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for mechanism and Meisenheimer complexes).
  • Reinheimer, J. D., et al. (1980). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews.
  • Klamder, et al. (2018). "Sustainable Synthesis of Aminopyridines." Green Chemistry.
  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

3-(Allyloxymethyl)piperidine proper disposal procedures

Executive Summary: The Dual-Hazard Profile As researchers, we often treat piperidine derivatives as standard organic bases. However, 3-(Allyloxymethyl)piperidine presents a specific, dual-threat profile that requires a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

As researchers, we often treat piperidine derivatives as standard organic bases. However, 3-(Allyloxymethyl)piperidine presents a specific, dual-threat profile that requires a deviation from standard "organic waste" protocols.

You are dealing with a molecule that possesses two distinct reactive centers:[1]

  • The Secondary Amine (Piperidine ring): A strong base (

    
    ) capable of violent exothermic reactions with acids and the formation of carcinogenic nitrosamines if exposed to nitrosating agents.
    
  • The Allyl Ether Moiety: Unlike saturated ethers, the allylic protons adjacent to the oxygen are highly susceptible to radical abstraction. This makes this compound a Class B Peroxide Former , capable of auto-oxidizing into explosive peroxides upon storage, even faster than diethyl ether or THF.

Immediate Action: Do not distill or concentrate this material without a peroxide test. Do not dispose of this material in a general "Organic Solvents" carboy without verifying compatibility.

Pre-Disposal Assessment & Characterization

Before moving the container, you must characterize the current state of the chemical.

Table 1: Critical Disposal Parameters
ParameterValue/CharacteristicDisposal Implication
Physical State Liquid (typically)Requires Class B (Flammable) or Corrosive liquid handling.
Flash Point Likely < 60°C (Est.)RCRA Code D001 (Ignitable).
pH > 11 (Strong Base)RCRA Code D002 (Corrosive). Segregate from acids.
Peroxide Potential High (Allyl Ether) Must test if container > 6 months old or opened.
Water Solubility Moderate to HighToxic to aquatic life; Zero drain disposal .
The "Stop and Check" Protocol (Peroxides)

Because of the allyl ether linkage, you must verify peroxide levels before bulking this waste.

  • Visual Inspection: Look for crystals around the cap or in the liquid.[2]

    • If crystals are present:[2][3]STOP. Do not touch or attempt to open. Contact your EHS High-Hazard Team immediately. This indicates shock-sensitive peroxide crystallization.

  • Quantification: If liquid is clear, use a colorimetric peroxide test strip (e.g., Quantofix).

    • < 20 ppm: Safe for standard disposal.

    • 20 – 100 ppm: Treat immediately or label as "Peroxide Contaminated" (see Section 4).

    • > 100 ppm: Requires stabilization (reduction) before transport.

Segregation Logic and Compatibility

Proper segregation is the primary defense against waste stream fires. 3-(Allyloxymethyl)piperidine is a Basic Organic Liquid .

Figure 1: Chemical Compatibility Logic

SegregationLogic Chemical 3-(Allyloxymethyl)piperidine Acids Strong Acids (Exothermic Reaction) Chemical->Acids DO NOT MIX Oxidizers Oxidizers (Fire/Explosion) Chemical->Oxidizers Anhydrides Acid Anhydrides (Violent Polymerization) Chemical->Anhydrides Hypochlorites Bleach/Hypochlorites (Chloramine Gas) Chemical->Hypochlorites BasicOrg Basic Organic Waste (Amines, Pyridine) Chemical->BasicOrg PREFERRED STREAM NonHal Non-Halogenated Solvents (Alcohols) Chemical->NonHal Acceptable

Caption: Segregation logic emphasizing the exclusion of acids and oxidizers to prevent thermal runaway or toxic gas generation.

Step-by-Step Disposal Protocol

Prerequisite: Wear Nitrile gloves (double gloved recommended), safety goggles, and a flame-resistant lab coat. Work in a fume hood.

Scenario A: Routine Disposal (Peroxides < 20 ppm)
  • Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass container. Avoid metal cans if the coating is unknown (amines can corrode certain metals).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Write fully: "3-(Allyloxymethyl)piperidine".

    • Hazards: Check "Flammable" and "Corrosive".[4][5][6][7]

    • Constituents: If in solution, list the solvent (e.g., "5% in Ethanol").

  • Transfer: Pour slowly into the Basic Organic Waste stream.

    • Note: If your facility does not have a dedicated "Basic" stream, use the "Non-Halogenated Organic" stream, provided it does not contain acids .

  • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol). Add rinsate to the waste container. Deface the label on the empty bottle and discard as glass waste.

Scenario B: High Peroxide Level (> 100 ppm)[8]

Do not ship high-peroxide waste. It must be stabilized first.

  • Reduction: In the fume hood, add a reducing agent to the solution.

    • Protocol: Add 20% aqueous Ferrous Sulfate (

      
      ) or Sodium Metabisulfite solution to the waste in a 1:1 volume ratio.
      
    • Mechanism:[8][9][10] The ferrous ion (

      
      ) reduces the peroxide to an alcohol, oxidizing itself to ferric ion (
      
      
      
      ).
  • Verification: Test again with a peroxide strip after 15 minutes.

  • Disposal: Once peroxides are non-detectable, dispose of the mixture in the Aqueous/Organic Mixture waste stream (due to the added water/salts).

Regulatory Framework (RCRA)[12]

For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization:

    • D001 (Ignitability): Applicable if flash point < 60°C.

    • D002 (Corrosivity): Applicable for aqueous solutions with pH > 12.5, or liquid amines that corrode steel.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 3 days once full. Keep the cap closed whenever not actively adding waste.

Emergency Procedures

Spill Management
  • Small Spill (< 100 mL):

    • Evacuate the immediate area.[8]

    • Do NOT use paper towels. Amines + Cellulose + Air can sometimes lead to spontaneous heating.

    • Use Vermiculite or a dedicated Solvent Absorbent Pads (polypropylene).

    • Neutralize residue with a weak acid (e.g., Citric Acid) only if you are trained to handle the exotherm. Otherwise, simply absorb and bag.

  • Skin Contact:

    • Flush immediately with water for 15 minutes.

    • Piperidines are skin permeators; seek medical evaluation even if pain subsides.

Operational Decision Workflow

Use this workflow to determine the exact path for your specific container.

DisposalWorkflow Start Start: Waste Identification CheckPhysical Visual Check: Crystals/Solids? Start->CheckPhysical BombSquad STOP: Contact EHS/Bomb Squad (Explosion Hazard) CheckPhysical->BombSquad Yes (Crystals) CheckPeroxide Test Peroxides (Quantofix Strips) CheckPhysical->CheckPeroxide No (Clear Liquid) LevelCheck Peroxide Level? CheckPeroxide->LevelCheck Stabilize Stabilize with FeSO4 (Reduce Peroxides) LevelCheck->Stabilize > 100 ppm CheckMix Check Waste Stream Compatibility LevelCheck->CheckMix < 20 ppm Stabilize->CheckPeroxide Retest SegregateBasic Segregate: Basic Organic Waste (No Acids/Oxidizers) CheckMix->SegregateBasic Label Label: Flammable, Corrosive RCRA: D001, D002 SegregateBasic->Label

Caption: Operational workflow for assessing and disposing of 3-(Allyloxymethyl)piperidine, prioritizing peroxide detection.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Contextualizing Allyl Ether Hazards).

Sources

Handling

Personal protective equipment for handling 3-(Allyloxymethyl)piperidine

Strategic Hazard Analysis: The "Why" Behind the Protocol To handle 3-(Allyloxymethyl)piperidine safely, we must look beyond the generic "wear gloves" advice and understand the molecular behavior. This compound presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Hazard Analysis: The "Why" Behind the Protocol

To handle 3-(Allyloxymethyl)piperidine safely, we must look beyond the generic "wear gloves" advice and understand the molecular behavior. This compound presents a dual-threat profile derived from its two primary functional groups:

  • The Secondary Amine (Piperidine Ring): This is the immediate acute hazard. Piperidine derivatives are typically caustic bases . Upon contact with skin or mucous membranes, they cause rapid saponification of lipids, leading to deep, necrotic chemical burns that may not be immediately painful due to nerve damage.

  • The Allyl Ether Moiety: While less acutely toxic than the amine, the allyl ether functionality introduces flammability and potential peroxide formation over long-term storage.

Operational Axiom: Treat this substance as a Corrosive, Flammable Liquid with high skin permeability. All PPE choices below are selected to create a redundant barrier system against these specific threats.

Hierarchy of Defense: Decision Logic

Before touching the chemical, you must validate your environment. Reliance on PPE alone is a failure of planning.

PPE_Decision_Tree Start Task Assessment Vol_Check Volume > 10 mL OR Heating/Reflux? Start->Vol_Check Hood Engineering Control: Fume Hood REQUIRED (Sash at <18 inches) Vol_Check->Hood Always Glove_Select Glove Selection Logic Hood->Glove_Select Splash Splash Risk Only (Transferring small aliquots) Glove_Select->Splash Immersion High Exposure Risk (Spill cleanup / Synthesis) Glove_Select->Immersion Nit_Glove PPE: Double Nitrile Gloves (Change immediately on splash) Splash->Nit_Glove Lam_Glove PPE: Silver Shield / Laminate OR Butyl Rubber Immersion->Lam_Glove

Figure 1: Decision logic for Engineering Controls and PPE selection based on operational intensity.

PPE Selection Matrix

The following specifications are non-negotiable for handling piperidine derivatives. Note the distinction between "Splash Protection" and "Immersion Protection."

PPE CategoryStandard Protocol (Analytical/Small Scale)High-Risk Protocol (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (min 0.11 mm per layer).Protocol: Inspect outer glove frequently. Change immediately upon splash.Silver Shield (Laminate) or Butyl Rubber (>0.5 mm).Note: Do not rely on standard nitrile for prolonged amine contact.Amines can permeate thin nitrile rubber. Butyl/Laminate offers >480 min breakthrough time against piperidine [1].[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).Forbidden: Safety glasses with side shields (insufficient for corrosive vapors).Face Shield (8-inch) worn over Splash Goggles.Vapors are lacrimators (tear-inducing) and corrosive to the cornea. Double-layering prevents splash-back burns.
Respiratory Fume Hood (Face velocity 80-100 fpm).Full-Face Respirator with Organic Vapor (OV) cartridges (Black).Only required if engineering controls (hood) fail or during large spill cleanup outside the hood.
Body Defense Lab Coat (100% Cotton or Nomex).Avoid: Synthetic blends (melt hazard).Chemical Resistant Apron (Rubber/Neoprene) + Tyvek Sleeves.Protects the torso from saturation. Synthetics can melt into skin if the flammable ether ignites.

Operational Protocol: The "Active Handling" Phase

Phase A: Pre-Work Verification
  • Peroxide Check: If the bottle is old, check for crystal formation around the cap (ether hazard). If found, DO NOT OPEN . Contact EHS immediately.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralizer Prep: Have a saturated solution of Sodium Bisulfate or weak Citric Acid nearby. Do not use strong mineral acids to neutralize amine spills on skin (exothermic risk).

Phase B: Transfer & Manipulation
  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (touching the chemical container) and your non-dominant hand "clean" (touching the sash/notebook).

  • Pipetting: Never use positive displacement pipettes without a filter tip. Aerosolized amines can contaminate the pipette barrel, posing a risk to the next user.

  • Heating: If refluxing, ensure all joints are greased or sleeved. Amines "creep" through ground glass joints easily.

Phase C: Decontamination (Doffing)

Crucial Step: Most exposures occur when taking PPE off.

  • Wash outer gloves with soap and water before removing them. This neutralizes surface residues.

  • Remove apron (if worn) by breaking the neck loop; do not pull it over your head.

  • Peel gloves off inside-out.

  • Wash hands with soap and water for a full 20 seconds.

Emergency Response: Spill Loop

In the event of a spill, hesitation causes injury. Follow this logic:

Spill_Response Assess Spill Detected Size Volume? Assess->Size Small < 50 mL (Inside Hood) Size->Small Minor Large > 50 mL (Or Outside Hood) Size->Large Major Absorb Absorb with Vermiculite/Sand Small->Absorb Evac EVACUATE LAB Pull Alarm Large->Evac Neut Neutralize Waste (Weak Acid) Absorb->Neut Bag Double Bag & Label 'Basic Waste' Neut->Bag

Figure 2: Emergency response workflow. Note that large spills outside a fume hood require immediate evacuation due to respiratory toxicity.

First Aid Specifics:

  • Skin Contact: Flush with water for 15 minutes . Do not apply vinegar (acid) directly to the skin; the heat of neutralization can worsen the burn. Use water only.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Time is tissue—seconds matter [2].

Disposal Logistics

Do not pour 3-(Allyloxymethyl)piperidine down the drain. It is toxic to aquatic life and corrosive to plumbing.

  • Waste Stream: Segregate into "Basic/Alkaline Organic Waste" .

  • Incompatibility: NEVER mix with "Acidic Organic Waste." The reaction between the amine and acid waste will generate heat and potentially pressurize/explode the waste container.

  • Container: Use high-density polyethylene (HDPE) containers. Avoid metal cans (corrosion risk).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2014). Emergency Response Safety and Health Database: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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